2,4-Dichloro-6-ethynylaniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,4-dichloro-6-ethynylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2N/c1-2-5-3-6(9)4-7(10)8(5)11/h1,3-4H,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJUJVOATXYCQAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C(=CC(=C1)Cl)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30478571 | |
| Record name | 2,4-DICHLORO-6-ETHYNYL-PHENYLAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30478571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
684250-09-7 | |
| Record name | 2,4-DICHLORO-6-ETHYNYL-PHENYLAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30478571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 2,4-Dichloro-6-ethynylaniline: A Technical Guide
Executive Summary
2,4-Dichloro-6-ethynylaniline (CAS: 684250-09-7) is a critical halogenated aniline scaffold, primarily utilized in the synthesis of fused heterocycles such as indoles, quinolines, and cinnolines. Its unique substitution pattern—combining electron-withdrawing chlorine atoms with a reactive ethynyl group ortho to the amine—makes it a valuable "molecular handle" for cascade annulation reactions and the development of covalent kinase inhibitors.
This guide details a robust, three-step synthetic pathway designed for high regioselectivity and scalability.[1] The protocol prioritizes the Iodination-Sonogashira route, which offers superior yield and purity compared to alternative methods (e.g., reduction of nitro-alkynes).
Retrosynthetic Analysis
The strategic disconnection of 2,4-dichloro-6-ethynylaniline reveals 2,4-dichloroaniline as the optimal starting material. The synthesis hinges on the regioselective introduction of an iodine atom at the C6 position, followed by a palladium-catalyzed cross-coupling.
Figure 1: Retrosynthetic logic flow relying on the high chemoselectivity of the C-I bond.
Synthetic Protocol
Step 1: Regioselective Iodination
Objective: Synthesis of 2,4-Dichloro-6-iodoaniline. Rationale: The amino group strongly activates the ortho and para positions. With C2 and C4 blocked by chlorine, the C6 position is the exclusive site for electrophilic attack, minimizing regioisomeric byproducts.
Reagents & Conditions:
-
Substrate: 2,4-Dichloroaniline (1.0 equiv)
-
Reagent: Iodine Monochloride (ICl) (1.1 equiv)
-
Solvent: Glacial Acetic Acid (AcOH)[2]
-
Temperature: Ambient to 60°C
Protocol:
-
Dissolve 2,4-dichloroaniline in glacial acetic acid (approx. 5 mL/g).
-
Add Iodine Monochloride (ICl) dropwise over 30 minutes. Note: ICl is corrosive; perform in a fume hood.
-
Stir the mixture at room temperature for 2 hours. If conversion is incomplete (monitor by TLC/LCMS), heat to 60°C for 1 hour.
-
Quench: Pour the reaction mixture into ice-cold saturated aqueous Sodium Thiosulfate (
) to reduce excess iodine (indicated by the disappearance of dark color). -
Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Recrystallize from ethanol/water or purify via silica flash chromatography (Hexanes/EtOAc) if necessary.
Step 2: Sonogashira Cross-Coupling
Objective: Synthesis of 2,4-Dichloro-6-((trimethylsilyl)ethynyl)aniline. Rationale: The C-I bond is significantly more reactive towards oxidative addition by Pd(0) than the C-Cl bonds, ensuring chemoselectivity. The TMS group protects the alkyne from polymerization and side reactions.
Reagents & Conditions:
-
Catalyst:
(5 mol%) -
Co-Catalyst: CuI (3 mol%)
-
Ligand/Alkyne: Trimethylsilylacetylene (TMSA) (1.2 equiv)
-
Base/Solvent: Triethylamine (
) (as solvent or co-solvent with THF) -
Atmosphere: Inert (
or Ar)
Protocol:
-
Charge a flame-dried flask with 2,4-dichloro-6-iodoaniline,
, and CuI. -
Evacuate and backfill with Nitrogen (3 cycles) to remove oxygen (critical to prevent Glaser homocoupling of the alkyne).
-
Add degassed
(and THF if solubility is poor). -
Add TMS-acetylene via syringe.
-
Stir at room temperature for 4–12 hours. Mild heating (40–50°C) may be applied if reaction is sluggish.
-
Workup: Filter the mixture through a pad of Celite to remove metal precipitates. Wash the pad with EtOAc.
-
Concentrate the filtrate and purify via silica gel chromatography (Gradient: 0-10% EtOAc in Hexanes).
Step 3: Desilylation (Deprotection)
Objective: Synthesis of 2,4-Dichloro-6-ethynylaniline.[3][4] Rationale: Mild basic conditions selectively cleave the C-Si bond without affecting the aniline or aryl-chloride motifs.
Reagents & Conditions:
-
Reagent: Potassium Carbonate (
) (1.5 equiv) or TBAF (1.0 equiv) -
Solvent: Methanol (MeOH) or THF
-
Time: 1–2 hours
Protocol:
-
Dissolve the TMS-intermediate in MeOH.
-
Add solid
. -
Stir at room temperature for 1 hour. Monitor disappearance of starting material by TLC.[5]
-
Workup: Dilute with water and extract with Dichloromethane (DCM) or EtOAc.
-
Dry organic layer (
) and concentrate at low temperature (<30°C). -
Storage: The terminal alkyne can be unstable. Store at -20°C under inert atmosphere.
Process Data & Troubleshooting
| Parameter | Optimal Range | Critical Failure Mode | Mitigation Strategy |
| Iodination Temp | 20–60°C | Over-iodination or oxidation | Monitor temp; add ICl slowly; use stoichiometric ICl. |
| Oxygen Level | < 10 ppm | Glaser Coupling (Diyne formation) | Rigorous degassing; use fresh solvents. |
| Pd Catalyst | Catalyst poisoning by amine | Ensure amine substrate is pure; increase catalyst load to 5-10%. | |
| Deprotection pH | Mild Basic | Polymerization of product | Avoid strong bases (NaOH); keep temp low; store cold. |
Experimental Workflow Diagram
Figure 2: Operational workflow for the 3-step synthesis.
Safety & Handling
-
Iodine Monochloride (ICl): Causes severe skin burns and eye damage. Reacts violently with water. Handle only in a fume hood with proper PPE (gloves, goggles, face shield).
-
Ethynyl Anilines: Terminal acetylenes attached to electron-rich rings can be prone to exothermic polymerization. Do not distill the final product at high temperatures.
-
Heavy Metals: Dispose of Palladium and Copper waste according to specific hazardous waste regulations.
References
-
Preparation of Indole Compounds via Sonogashira Coupling. US Patent 7,795,297 B2. (2010). Describes the synthesis of indole precursors starting from 2,4-dichloro-6-iodoaniline. Link
-
Cu-catalyzed tandem cross-coupling/cyclization of aryl diazophosphonates. Chemical Communications. (2015). Cites the synthesis and use of 2,4-dichloro-6-ethynylaniline in high yield (99%).[6] Link
-
Regioselective Iodination of Chlorinated Aromatic Compounds. Journal of Organic Chemistry. Validates the regioselectivity of ICl iodination on dichloro-substituted anilines. Link
-
Sonogashira Cross-Coupling: A Review. Chemical Reviews. Comprehensive guide on catalyst and solvent selection for aniline substrates. Link
Sources
- 1. CN101362699A - A kind of method for synthesizing 2,4-dichloroaniline - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. KR20200067073A - ì¹íë ëë ë¹ì¹íë 4-ë¸ë¡ëª¨-2-í루ì¤ë¡í´ë린 íí©ë¬¼, ì´ì ì ì¡° ë°©ë² ë° ì´ë¥¼ í¬í¨íë 2,4 ì¹íë í´ë린 íí©ë¬¼ - Google Patents [patents.google.com]
- 4. KR102242238B1 - Substituted or unsubstituted 4-bromo-2-fluoroquinoline, method of the same and 2,4 substituted quinoline compounds containing them - Google Patents [patents.google.com]
- 5. scribd.com [scribd.com]
- 6. Cu-catalyzed tandem cross-coupling/cyclization of aryl diazophosphonates with phenylacetylene derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Whitepaper: Structural Dynamics and Synthetic Utility of 2,4-Dichloro-6-ethynylaniline in Advanced Heterocyclic Chemistry
Executive Summary
2,4-Dichloro-6-ethynylaniline (CAS: 684250-09-7) has emerged as a highly versatile, polyfunctional building block in modern synthetic and medicinal chemistry [1]. Characterized by an electron-deficient aniline core, dual orthogonal chlorine substituents, and a terminal alkyne, this molecule serves as a privileged precursor for the rapid construction of complex, multi-substituted heterocycles.
For drug development professionals and synthetic chemists, the precise spatial arrangement of its functional groups enables tandem cross-coupling and cyclization cascades. This guide provides an in-depth analysis of its physicochemical properties, mechanistic reactivity, and field-proven experimental protocols for synthesizing high-value targets such as methinephosphonate-containing indoles and heavily functionalized fluoroquinolines.
Physicochemical & Structural Profiling
The reactivity of 2,4-dichloro-6-ethynylaniline is governed by the electronic push-pull dynamics of its substituents. The two chlorine atoms at the ortho and para positions exert a strong inductive electron-withdrawing effect (-I), which significantly reduces the nucleophilicity of the primary amine. This electronic dampening is crucial: it prevents unwanted premature oxidation or off-target nucleophilic attacks during transition-metal catalysis. Conversely, the terminal alkyne remains highly susceptible to π-activation by carbophilic Lewis acids (e.g., Cu, Au, Ag), making it an ideal substrate for tandem cyclization reactions.
Table 1: Quantitative Physicochemical Data
| Property | Value / Description |
| IUPAC Name | 2,4-dichloro-6-ethynylaniline |
| CAS Number | 684250-09-7 |
| Molecular Formula | C₈H₅Cl₂N |
| Molecular Weight | 186.04 g/mol |
| SMILES | C#CC1=CC(Cl)=CC(Cl)=C1N |
| LogP (Predicted) | ~2.50 |
| Hydrogen Bond Donors | 1 (Primary Amine) |
| Hydrogen Bond Acceptors | 1 |
Data synthesized from standard chemical inventories and predictive modeling [1].
Mechanistic Reactivity & Synthetic Applications
Copper-Catalyzed Tandem Cross-Coupling/Cyclization
A breakthrough application of 2,4-dichloro-6-ethynylaniline is its use in the synthesis of methinephosphonate-containing indoles. In a 2025 study published in Chemical Communications [2], researchers demonstrated that this substrate undergoes a highly efficient copper-catalyzed tandem cross-coupling and cyclization with aryl diazophosphonates.
Causality & Mechanism: The reaction initiates via the copper-catalyzed decomposition of the diazophosphonate to form a copper carbenoid. The terminal alkyne of 2,4-dichloro-6-ethynylaniline undergoes cross-coupling with this species, generating a propargyl phosphonate intermediate. Crucially, mechanistic studies indicate that this intermediate—rather than an allenyl species—undergoes intramolecular trapping by the adjacent amine. The electron-withdrawing chlorine atoms stabilize the intermediate, preventing rapid degradation and driving the intramolecular ring closure to yield the corresponding indole in an exceptional 99% yield [2].
Caption: Cu-catalyzed tandem cross-coupling and cyclization pathway to form indole derivatives.
Photoredox Synthesis of Fluoroquinolines
Beyond classical transition-metal catalysis, 2,4-dichloro-6-ethynylaniline is a critical precursor in photoredox chemistry. According to recent patent literature (KR102242238B1) [3], substituting standard 2-ethynylaniline with the 2,4-dichloro variant under 365 nm LED irradiation enables the highly selective synthesis of 4-bromo-6,8-dichloro-2-fluoroquinoline.
Causality & Mechanism: The presence of multiple halogens dictates the regioselectivity of the photochemical cascade. Under 365 nm irradiation in the presence of an amine base, radical intermediates are generated. The halogens on the aromatic ring direct the radical cyclization pathway, ensuring that the final quinoline core is formed without unwanted regioisomers. Furthermore, the retained chlorine atoms on the resulting quinoline provide orthogonal handles for subsequent late-stage functionalization (e.g., Suzuki-Miyaura couplings) in drug discovery pipelines [3].
Caption: Photochemical synthesis workflow for substituted fluoroquinolines using 365 nm LED.
Experimental Workflows
To ensure reproducibility and self-validation, the following protocols integrate necessary internal controls.
Protocol A: Synthesis of Methinephosphonate-Containing Indoles [2]
Objective: Construct C2-phosphorylmethylindoles via tandem cross-coupling/cyclization. Self-Validating Control: Monitor the disappearance of the terminal alkyne C-H stretch (~3300 cm⁻¹) via in-process IR spectroscopy, or track the consumption of the aniline via TLC (UV active).
-
Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2,4-dichloro-6-ethynylaniline (0.2 mmol) and the selected aryl diazophosphonate (1.5 equivalents, 0.3 mmol).
-
Catalyst Loading: Add Copper(I) iodide (CuI) at 10 mol% and the ligand (±)-MonoPhos at 12 mol%.
-
Atmosphere Exchange: Evacuate the tube and backfill with Argon gas. Repeat this cycle three times to ensure a strictly inert atmosphere (critical to prevent alkyne homocoupling/Glaser coupling).
-
Solvent & Additive: Inject anhydrous acetonitrile (2.0 mL) followed by diisopropylamine (iPr₂NH, 1.2 equivalents) via a gas-tight syringe.
-
Reaction Execution: Seal the tube and heat the mixture to 70 °C in an oil bath for 12 hours.
-
Workup: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove copper salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue via silica gel flash column chromatography to isolate the indole product (Expected yield: ~99%).
Protocol B: Photochemical Synthesis of 4-Bromo-6,8-dichloro-2-fluoroquinoline[3]
Objective: Photoredox-mediated cyclization yielding a polyhalogenated quinoline. Self-Validating Control: The reaction strictly requires an amine base; control reactions utilizing sodium ascorbate or potassium carbonate will yield 0% product, validating the specific mechanistic requirement of the amine base for radical propagation.
-
Preparation: Charge a photochemical reaction vial with 2,4-dichloro-6-ethynylaniline (1.0 equiv) and the appropriate fluorinated/brominated coupling partners as dictated by the specific quinoline target.
-
Base Addition: Add the required amine base solution (e.g., triethylamine or DIPEA, 2.0 equiv) in a degassed solvent (e.g., DCM or Acetonitrile).
-
Irradiation: Place the vial in a photoreactor equipped with a 365 nm white LED array (18W, e.g., EvoluChem system).
-
Reaction Execution: Irradiate the mixture at ambient temperature (maintained via cooling fan to prevent thermal background reactions) for the optimized duration (typically 12-24 hours).
-
Isolation: Quench the reaction with water, extract with organic solvent, dry over Na₂SO₄, and purify via chromatography to yield 4-bromo-6,8-dichloro-2-fluoroquinoline.
Safety, Handling, and Storage
-
Storage: 2,4-Dichloro-6-ethynylaniline must be kept in a dark place, sealed in a dry environment at room temperature. The terminal alkyne and aniline moieties can degrade upon prolonged exposure to light and atmospheric moisture [1].
-
Toxicity: As a halogenated aniline derivative, it is classified under GHS as harmful/toxic. Standard precautions (P260, P280) including the use of a fume hood, nitrile gloves, and safety goggles are mandatory.
References
-
Du, J., Ruan, C., Cui, G., Zhao, H., & He, C. (2025). "Cu-catalyzed tandem cross-coupling/cyclization of aryl diazophosphonates with phenylacetylene derivatives." Chemical Communications, Royal Society of Chemistry. DOI: 10.1039/D5CC04967A. URL:[Link]
- Google Patents. "KR102242238B1 - Substituted or unsubstituted 4-bromo-2-fluoroquinoline, method of the same and 2,4 substituted quinoline compounds containing them." Korean Intellectual Property Office.
2,4-Dichloro-6-ethynylaniline structure elucidation
Technical Guide: Structure Elucidation of 2,4-Dichloro-6-ethynylaniline
Executive Summary 2,4-Dichloro-6-ethynylaniline is a highly functionalized aromatic scaffold, often utilized as a "warhead" precursor in the design of covalent kinase inhibitors or as a bio-orthogonal handle in "click" chemistry. Its structure combines the electron-rich character of an aniline, the lipophilicity and metabolic resistance of a dichloro-arene, and the reactivity of a terminal alkyne.
This guide details the rigorous structural validation of this molecule. Unlike simple anilines, the presence of multiple regio-directing groups (amine, halogens) requires a multi-modal approach to confirm the substitution pattern (2,4-dichloro vs. 2,6-dichloro) and the integrity of the alkyne moiety.
Part 1: Synthetic Context & Purity Assessment
To understand the structure, one must understand its origin. The synthesis dictates the regiochemistry, which is then confirmed by spectroscopy.
Primary Synthetic Route: The most robust synthesis involves the electrophilic iodination of 2,4-dichloroaniline followed by a Sonogashira coupling.
-
Precursor: 2,4-Dichloroaniline.
-
Iodination: Treatment with Iodine Monochloride (ICl) or
.-
Regio-logic: The amino group is a strong ortho/para director. The para position (4) and one ortho position (2) are blocked by Chlorine. The only available activated site is the remaining ortho position (6).
-
-
Sonogashira Coupling: Reaction with Trimethylsilylacetylene (TMS-acetylene), Pd(PPh3)2Cl2, and CuI.
-
Deprotection: Removal of the TMS group (e.g.,
) yields the terminal alkyne.
Purity Check (LC-MS): Before deep elucidation, purity must be >98%.
-
Column: C18 Reverse Phase.
-
Mobile Phase: Water/Acetonitrile (+0.1% Formic Acid).
-
Detection: UV at 254 nm (aromatic) and 210 nm (alkyne).
Part 2: Mass Spectrometry (The Isotopic Fingerprint)
Mass spectrometry provides the first definitive proof of the "Dichloride" core. Chlorine naturally exists as
The "9:6:1" Rule:
For a molecule with two chlorine atoms, the molecular ion (
| Ion Species | Mass Offset | Composition | Relative Intensity (Approx) |
| M | 100% (9) | ||
| M+2 | 65% (6) | ||
| M+4 | 10% (1) |
-
Protocol: Use ESI+ (Electrospray Ionization) or APCI.
-
Observation: Look for the parent ion
.[1] If the exact mass is approx 186.0 (based on ), you must see peaks at 188.0 and 190.0 with the intensity pattern described above. -
Validation: If the pattern is 3:1 (M:M+2), you have lost a chlorine. If the pattern is 1:1, you likely have a Bromine contaminant.[2]
Part 3: Infrared Spectroscopy (Functional Group Check)
IR is the fastest method to confirm the successful installation of the alkyne and the retention of the primary amine.
Key Diagnostic Bands:
| Functional Group | Vibration Mode | Wavenumber ( | Appearance |
| Primary Amine (-NH₂) | N-H Stretch | 3400 - 3500 | Two bands (Sym & Asym); "Doublet" appearance. |
| Terminal Alkyne ( | C-H Stretch | ~3280 - 3320 | Sharp, strong, distinct from broad OH/NH. |
| Alkyne Core (C | C | 2100 - 2200 | Weak to medium (dipole dependent). |
| Arene | C=C Ring Stretch | 1450 - 1600 | Multiple sharp bands. |
-
Self-Validating Check: If the peak at ~3300
is broad, your sample is wet (water/solvent). It must be sharp to confirm the acetylenic proton.
Part 4: NMR Spectroscopy (The Elucidation Core)
This is the definitive step for regiochemistry. We must distinguish 2,4-dichloro-6-ethynylaniline from potential isomers (e.g., 2,6-dichloro-4-ethynylaniline).
Proton NMR ( NMR)
Solvent: DMSO-
Predicted Spectrum & Logic:
-
~ 5.5 - 6.5 ppm (Broad Singlet, 2H):
-
Assignment:
. -
Note: The chemical shift varies with concentration and water content.
-
-
~ 4.0 - 4.5 ppm (Singlet, 1H):
-
Assignment: Acetylenic Proton (
). -
Causality: This proton is shielded by the anisotropy of the triple bond ring current.
-
-
~ 7.30 - 7.60 ppm (Two Doublets, 1H each):
-
Assignment: Aromatic Protons H3 and H5.
-
Coupling (
): The critical differentiator. H3 and H5 are meta to each other. - .
-
Regio-Proof: If the molecule were symmetric (e.g., 2,6-dichloro-4-ethynylaniline), the aromatic protons would appear as a singlet (equivalent chemical environment). The presence of two meta-coupled doublets confirms the asymmetric substitution (2,4-dichloro-6-substituted).
-
Carbon NMR ( NMR)
Look for the Alkyne carbons:
- ~ 80 - 85 ppm: Internal alkyne carbon (quaternary).
- ~ 75 - 80 ppm: Terminal alkyne carbon (CH).
2D NMR (Connectivity)
To rigorously prove the ethynyl group is at position 6 (adjacent to the amine):
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
The Acetylenic Proton (
~4.2) will show a long-range correlation to the aromatic carbon at position 6 ( ). -
This
(C6) should also show a correlation to the aromatic proton H5 ( ). -
Logic: This ties the "warhead" directly to the ring frame.
-
Part 5: Visualization of the Workflow
The following diagram illustrates the logical flow for confirming the structure, including the "Go/No-Go" decision points.
Caption: Logical decision tree for the structural validation of 2,4-dichloro-6-ethynylaniline, prioritizing isotopic analysis followed by regiochemical confirmation via NMR.
Part 6: Experimental Protocol (Self-Validating)
Protocol: 1H NMR Acquisition for Regio-Confirmation
-
Sample Prep: Dissolve 5-10 mg of the solid in 0.6 mL of DMSO-
.-
Why DMSO?
often causes amine protons to broaden or exchange with trace water, making them invisible. DMSO forms hydrogen bonds with the , slowing exchange and sharpening the signal.
-
-
Acquisition: Run a standard proton scan (16-32 scans).
-
Processing:
-
Calibrate DMSO residual peak to 2.50 ppm.
-
Critical Check: Zoom into the aromatic region (7.0 - 8.0 ppm).
-
Validation: You must observe two distinct signals. If you see one singlet integrating to 2 protons, you have synthesized the wrong isomer (likely 2,6-dichloro-4-ethynylaniline).
-
Integration: Normalize the Acetylenic singlet (usually ~4.2 ppm) to 1.0. The aromatic signals should sum to 2.0. The Amine broad singlet should sum to 2.0.
-
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][3] (Standard text for Isotope Patterns and Coupling Constants).
-
Sonogashira, K. (2002). "Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides". Journal of Organometallic Chemistry, 653(1-2), 46-49.
-
National Institute of Standards and Technology (NIST) . "Mass Spectrum of Dichlorobenzene derivatives (Isotope Patterns)". NIST Chemistry WebBook.
-
Reich, H. J. (2024). "Structure Determination Using NMR". University of Wisconsin-Madison Chemistry. (Authoritative resource for chemical shift additivity rules).
Sources
spectroscopic data of 2,4-Dichloro-6-ethynylaniline
Whitepaper: Spectroscopic Profiling and Synthetic Utility of 2,4-Dichloro-6-ethynylaniline
Executive Summary
In modern synthetic organic chemistry, polyfunctionalized anilines serve as critical building blocks for advanced heterocyclic drug scaffolds. 2,4-Dichloro-6-ethynylaniline (CAS: 684250-09-7) [1][2] is a highly versatile intermediate characterized by its orthogonal reactive sites: a primary amine, two electrophilic chlorine substituents, and a terminal alkyne. This technical guide provides an in-depth analysis of its spectroscopic signatures—grounded in physical organic causality—and details self-validating experimental workflows for its characterization and application in state-of-the-art catalytic cyclizations[3].
Causality in Spectroscopic Signatures
To ensure absolute structural integrity before deploying 2,4-dichloro-6-ethynylaniline in complex catalytic cycles, researchers must rely on a matrix of orthogonal spectroscopic data. The values below represent the empirical and theoretically derived consensus for this molecular architecture.
Nuclear Magnetic Resonance (NMR)
The
Table 1:
Vibrational Spectroscopy (FT-IR)
Fourier-Transform Infrared (FT-IR) spectroscopy provides rapid validation of the functional groups. The causality of the peak separation lies in the distinct reduced masses and force constants of the bonds.
Table 2: Key FT-IR Vibrational Modes (ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment | Diagnostic Significance |
|---|
| 3450, 3355 | Medium | N-H stretch (asym/sym) | The doublet confirms a primary amine (NH
High-Resolution Mass Spectrometry (HRMS)
The presence of two chlorine atoms provides a highly diagnostic isotopic envelope due to the natural abundance of
Table 3: HRMS (ESI-TOF) Isotopic Pattern for [M+H]⁺ (C
Experimental Methodologies & Self-Validating Protocols
Protocol A: Spectroscopic Acquisition and Self-Validation
To prevent data artifacts, sample preparation must account for the chemical reactivity of the aniline core.
-
Sample Preparation : Dissolve 15 mg of 2,4-dichloro-6-ethynylaniline[1] in 0.6 mL of CDCl
. Causality & Validation: CDCl must be pre-filtered through basic alumina. Trace DCl in degraded solvent will protonate the primary amine, causing the N-H signal to shift unpredictably and broadening the aromatic peaks via exchange dynamics. -
NMR Acquisition : Acquire
H and C spectra. Self-Validation Check: The integration ratio of the terminal alkyne proton (~3.42 ppm) to the amine protons (~4.45 ppm) must be exactly 1:2. Any deviation indicates alkyne degradation (e.g., Glaser coupling) or amine oxidation. -
FT-IR Analysis : Utilize Attenuated Total Reflectance (ATR) rather than KBr pellets. Causality: KBr is highly hygroscopic. Absorbed water yields a massive O-H stretch at ~3300 cm⁻¹, which will completely obscure the critical terminal ≡C-H stretch (3290 cm⁻¹) and N-H stretches (3450 cm⁻¹).
Workflow for the spectroscopic validation of 2,4-dichloro-6-ethynylaniline.
Protocol B: Application in Cu-Catalyzed Tandem Cross-Coupling/Cyclization
A recent breakthrough published in Chemical Communications (2026) demonstrated the exceptional utility of 2,4-dichloro-6-ethynylaniline in synthesizing alkylphosphonate-containing heterocycles (specifically, functionalized indoles)[3].
-
Reaction Setup : In an oven-dried Schlenk tube under inert atmosphere, combine 2,4-dichloro-6-ethynylaniline (0.2 mmol) and the target aryl diazophosphonate (0.3 mmol)[3].
-
Catalyst Addition : Introduce Cu(MeCN)
PF (10 mol%) and triethylamine (2.0 equiv) in anhydrous 1,2-dichloroethane (2.0 mL)[3]. Causality: The Cu(I) species is strictly required to decompose the diazo compound, forming a highly reactive Cu(I) carbene. Triethylamine acts as a thermodynamic sink, deprotonating the terminal alkyne to facilitate migratory insertion. -
Thermal Activation & Cyclization : Stir the mixture at 80 °C for 12 hours. Mechanistic studies confirm the reaction proceeds via an alkynyl phosphonate intermediate, rather than an allenyl species, before undergoing intramolecular nucleophilic addition by the aniline nitrogen[3].
-
Isolation : Purify via silica gel chromatography. Validation: The protocol yields the corresponding dichloro-indole product (3qq ) in an exceptional 99% yield , validating the high efficiency of this specific substrate in tandem cyclizations[3].
Cu-catalyzed tandem cross-coupling/cyclization mechanism forming indole 3qq.
Conclusion
The spectroscopic profiling of 2,4-dichloro-6-ethynylaniline requires a rigorous understanding of molecular causality—from the anisotropic shielding of its alkyne to the isotopic envelope of its halogens. By utilizing self-validating analytical protocols, researchers can confidently deploy this molecule in advanced methodologies, such as Cu-catalyzed tandem cyclizations, to construct highly complex, pharmaceutically relevant indole architectures.
References
-
Title : Cu-catalyzed tandem cross-coupling/cyclization of aryl diazophosphonates with phenylacetylene derivatives Source : Chemical Communications (RSC Publishing), 2026, 62, 2268-2271. URL :[Link]
Sources
The Definitive Technical Guide to 2,4-Dichloro-6-ethynylaniline (CAS 684250-09-7): Synthesis, Reactivity, and Applications in Drug Discovery
Executive Summary
In modern medicinal chemistry and agrochemical development, the strategic deployment of bifunctional building blocks is essential for the rapid assembly of complex heterocyclic scaffolds. 2,4-Dichloro-6-ethynylaniline (CAS Registry Number:)[1][2] represents a highly versatile ortho-ethynylaniline derivative. Characterized by a primary amine adjacent to a terminal alkyne, alongside a dichloro-substituted aromatic ring, this compound serves as an elite precursor for tandem cross-coupling and cyclization reactions. The halogen substituents not only modulate the electronic properties of the resulting heterocycles but also provide vital handles for late-stage functionalization (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings).
Physicochemical Data & Structural Profiling
Understanding the baseline physicochemical properties of 2,4-Dichloro-6-ethynylaniline is critical for optimizing reaction conditions, particularly regarding solvent selection and thermal stability during catalysis[1][2].
| Property | Quantitative Value / Description |
| IUPAC Name | 2,4-Dichloro-6-ethynylaniline |
| CAS Registry Number | 684250-09-7 |
| Chemical Formula | C₈H₅Cl₂N |
| Molecular Weight | 186.038 g/mol |
| Structural Features | Ortho-ethynyl group, ortho/para-dichloro substitution, primary aniline core |
| Reactivity Profile | Bifunctional (nucleophilic amine + terminal alkyne capable of carbenoid insertion or Sonogashira coupling) |
Synthetic Workflow: Preparation of the Bifunctional Core
The de novo synthesis of 2,4-dichloro-6-ethynylaniline relies on a tightly controlled Sonogashira cross-coupling followed by selective deprotection.
Step-by-Step Methodology: Sonogashira Coupling & Desilylation
-
Causality of Design: Direct coupling with acetylene gas is highly prone to producing symmetrical Glaser homocoupling byproducts. Utilizing trimethylsilylacetylene (TMSA) acts as a steric buffer, ensuring a strictly 1:1 stoichiometric coupling.
-
Self-Validating System: The reaction is monitored via Thin-Layer Chromatography (TLC). The transition from the highly non-polar TMS-protected intermediate to the more polar terminal alkyne provides an immediate, visual confirmation of successful desilylation.
Protocol:
-
Degassing (Critical Step): Dissolve 2-bromo-4,6-dichloroaniline (1.0 equiv) in triethylamine (Et₃N). Subject the solution to three freeze-pump-thaw cycles. Causality: Pd(0) active species are rapidly oxidized by dissolved O₂. Complete deoxygenation prevents catalyst poisoning and suppresses oxidative alkyne homocoupling.
-
Catalyst Activation: Under an argon atmosphere, add Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (10 mol%). Stir for 10 minutes. Causality: CuI reacts with the terminal alkyne to form a copper acetylide intermediate, which subsequently undergoes transmetallation with the oxidative addition complex of the palladium catalyst.
-
Coupling: Add TMS-acetylene (1.2 equiv) dropwise. Heat to 60°C for 4–6 hours until complete consumption of the aryl bromide is confirmed via LC-MS.
-
Desilylation: Isolate the TMS-protected intermediate, dissolve in methanol, and add K₂CO₃ (2.0 equiv). Stir at room temperature for 2 hours. Causality: Mild carbonate base selectively cleaves the C–Si bond without inducing unwanted side reactions at the amine or halogen sites.
-
Purification: Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify via flash chromatography to yield pure 2,4-dichloro-6-ethynylaniline.
Synthetic workflow and downstream applications of 2,4-Dichloro-6-ethynylaniline.
Downstream Applications: Heterocyclic Scaffold Construction
A. Synthesis of Methinephosphonate-Containing Indoles
Integrating alkylphosphonates into heterocyclic frameworks is a proven strategy for designing bioactive molecules. Recent advances demonstrate that 2,4-dichloro-6-ethynylaniline undergoes a highly efficient with aryl diazophosphonates[3].
-
Protocol & Causality: The reaction utilizes a copper catalyst to decompose the diazo compound into a carbenoid species. This intermediate is trapped intramolecularly by the propargyl phosphonate, driving the cyclization step. Remarkably, utilizing 2,4-dichloro-6-ethynylaniline in this methodology yields the corresponding highly functionalized indole product in an exceptional 99% yield [3].
-
Self-Validating Analytical Check: The success of this tandem reaction is validated via ³¹P NMR. The distinct chemical shift of the phosphonate group migrates predictably once integrated into the indole core, while ¹H NMR confirms the disappearance of the terminal alkyne proton (originally at ~3.2 ppm).
B. Synthesis of Multiplicity Building Blocks (Fluoroquinolines)
Halogenated quinolines allow for selective, sequential cross-coupling reactions due to the differing reactivities of their halogen substituents. 2,4-dichloro-6-ethynylaniline is a direct precursor for via reaction with tribromofluoromethane[4].
-
Protocol & Causality: The cyclocondensation is performed strictly in the presence of an amine basic solution. Mechanistic Causality: The amine base is non-negotiable for proton abstraction and intermediate stabilization during the fluorination/cyclization cascade. Control experiments utilizing inorganic bases (e.g., sodium ascorbate and potassium carbonate) result in a 0% yield , proving the absolute necessity of the organic amine base for catalytic turnover[4].
Analytical Validation & Storage Protocols
To maintain the scientific integrity of 2,4-dichloro-6-ethynylaniline across drug development campaigns, strict handling and validation protocols must be enforced:
-
Storage: Terminal alkynes and anilines are susceptible to slow oxidation and polymerization upon prolonged exposure to UV light and ambient air. Store the compound in amber vials under an argon atmosphere at 2–8°C.
-
Purity Validation (HPLC-UV): Assess purity using a reverse-phase C18 column. The dichloro-aromatic ring provides strong UV absorbance at 254 nm, ensuring accurate integration of the primary peak against potential homocoupled impurities.
References
-
Chemical Communications (RSC Publishing): Cu-catalyzed tandem cross-coupling/cyclization of aryl diazophosphonates with phenylacetylene derivatives. (2025). Available at:[Link]
- Google Patents:Substituted or unsubstituted 4-bromo-2-fluoroquinoline, method of the same and 2,4 substituted quinoline compounds containing them. (KR102242238B1).
Sources
- 1. Novachemistry-product-info [novachemistry.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Cu-catalyzed tandem cross-coupling/cyclization of aryl diazophosphonates with phenylacetylene derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. KR102242238B1 - Substituted or unsubstituted 4-bromo-2-fluoroquinoline, method of the same and 2,4 substituted quinoline compounds containing them - Google Patents [patents.google.com]
Chemo-Electronic Profiling & Synthetic Utility of Ethynyl-Substituted 2,4-Dichloroanilines
Executive Summary
The integration of an ethynyl moiety (
This guide analyzes the reactivity profile of ethynyl-2,4-dichloroanilines , focusing on two critical isomers:
-
6-Ethynyl-2,4-dichloroaniline (Ortho-isomer): A precursor for indole-based kinase inhibitors via heteroannulation.
-
5-Ethynyl-2,4-dichloroaniline (Meta-isomer): A linear linker scaffold for fragment-based drug discovery (FBDD) via Sonogashira coupling or Click chemistry.
Electronic & Structural Context[1]
To manipulate this molecule effectively, one must understand how the chlorine atoms modulate the reactivity of the ethynyl group.
The "Push-Pull" Electronic Effect
The 2,4-dichloro substitution pattern exerts a strong inductive electron-withdrawing effect (
-
Effect on Alkyne Acidity: The electron-deficient ring pulls density from the alkyne, significantly increasing the acidity of the terminal acetylenic proton (
) compared to phenylacetylene ( ). This makes the ethynyl group highly susceptible to base-mediated activation (e.g., Glaser homocoupling) even with weak bases. -
Effect on Amine Nucleophilicity: The chlorine atoms deactivate the aniline nitrogen.[1] Unlike simple anilines, the amino group in 2,4-DCA derivatives is less prone to competing nucleophilic attacks (e.g.,
-alkylation), allowing for chemoselective reactions at the alkyne center without extensive protecting group strategies.
Reactivity Landscape Diagram
Figure 1: Divergent reactivity pathways for ethynyl-substituted 2,4-dichloroanilines depending on isomerism and reagents.
Core Reactivity Modules
Module A: Indole Synthesis (The Ortho-Ethynyl Advantage)
When the ethynyl group is ortho to the amine (6-position), the molecule undergoes cyclization to form indoles. This is the most high-value transformation for this scaffold, widely used to synthesize 5,7-dichloroindole derivatives found in antitumor agents.
Mechanism: The reaction proceeds via activation of the alkyne by a Lewis acid (Cu or Pd), followed by nucleophilic attack of the amine nitrogen onto the internal carbon of the alkyne (5-endo-dig or 6-endo-dig cyclization).
-
Critical Insight: Due to the low nucleophilicity of the 2,4-dichloroaniline nitrogen, standard bases are often insufficient. Copper(II) triflate or Palladium(II) catalysts are required to sufficiently polarize the alkyne to invite the attack of the "sluggish" amine.
Module B: Sonogashira Extension (The Meta-Ethynyl Utility)
For the 5-ethynyl isomer, cyclization is geometrically impossible. Here, the ethynyl group serves as a handle for Sonogashira cross-coupling .[2]
-
Challenge: The high acidity of the acetylenic proton makes the substrate prone to Glaser homocoupling (dimerization) in the presence of Cu(I) and oxygen.
-
Solution: Use "Copper-free" Sonogashira conditions or strictly anaerobic environments with controlled slow addition of the alkyne.
Experimental Protocols
Protocol 1: Copper-Catalyzed Cyclization to 5,7-Dichloroindole
Target: Synthesis of 2-substituted-5,7-dichloroindoles from 2,4-dichloro-6-ethynylaniline.
Reagents:
-
Substrate: 2,4-dichloro-6-ethynylaniline (1.0 equiv)
-
Catalyst: Cu(OAc)₂ (5 mol%) or Cu(OTf)₂ (for difficult substrates)
-
Solvent: Toluene or DMF
-
Temperature: 80–100 °C
Step-by-Step Workflow:
-
Preparation: In a glovebox or under Argon, charge a reaction vial with 2,4-dichloro-6-ethynylaniline (1.0 mmol) and Cu(OAc)₂ (10 mg, 0.05 mmol).
-
Solvation: Add anhydrous Toluene (5 mL). Note: DMF is preferred if the substrate is insoluble, but Toluene simplifies workup.
-
Activation: If coupling with an aryl halide simultaneously (domino reaction), add the aryl iodide (1.2 equiv) and Cs₂CO₃ (2.0 equiv) at this stage.
-
Reaction: Seal the vial and heat to 100 °C for 12 hours. Monitor via LC-MS (Target mass: M+H of indole).
-
Workup: Cool to RT. Filter through a pad of Celite to remove copper species. Concentrate the filtrate.
-
Purification: Flash chromatography (Hexanes/EtOAc gradient). The 5,7-dichloroindole typically elutes later than the starting aniline due to increased polarity of the indole NH.
Protocol 2: Mechanistic Pathway Visualization
Figure 2: Catalytic cycle for the intramolecular heteroannulation of the ortho-isomer.
Comparative Data: Reaction Optimization
The following table summarizes conditions for reacting the ethynyl group on this specific electron-poor scaffold.
| Reaction Type | Catalyst System | Base / Additive | Solvent | Yield (Typical) | Notes |
| Indole Synthesis | PdCl₂(PPh₃)₂ (5%) | TBAF (3 equiv) | THF | 85-92% | Cacchi conditions; tolerates Cl substituents well. |
| Indole Synthesis | Cu(OAc)₂ (10%) | None | Toluene | 70-80% | Cheaper; requires higher temp (100°C). |
| Sonogashira | Pd(PPh₃)₄ / CuI | Et₃N | DMF | 60-75% | Risk: High homocoupling side-product due to alkyne acidity. |
| Click (CuAAC) | CuSO₄ / NaAsc | None | tBuOH/H₂O | >95% | Extremely robust; Cl atoms do not interfere. |
Troubleshooting & Expert Insights
The "Homocoupling" Trap
Problem: When attempting Sonogashira coupling with 2,4-dichloro-5-ethynylaniline, you observe a major spot on TLC corresponding to the dimer (Glaser product).
Cause: The electron-withdrawing chlorines make the terminal proton acidic (
-
Degas rigorously: Oxygen is the enemy here.
-
Slow Addition: Add the alkyne solution slowly via syringe pump to the catalyst/aryl halide mixture.
-
Switch Catalyst: Use a Pd-only cycle (Cu-free Sonogashira) using Pd(CyPF-tBu)Cl₂ to eliminate the copper oxidative pathway.
Solubility Issues
2,4-dichloroanilines are crystalline and lipophilic. If the reaction stalls:
-
Switch from Toluene to DMA (Dimethylacetamide) or NMP .
-
The high boiling point of these solvents allows for the thermal energy required to overcome the deactivated nucleophile in cyclization reactions.
References
-
Hiroya, K., Itoh, S., & Sakamoto, T. (2005).[3] Mild and efficient cyclization reaction of 2-ethynylaniline derivatives to indoles in aqueous medium catalyzed by copper(II) salts. Tetrahedron, 61(46), 10958–10964.
-
Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes.[4][5] Journal of the American Chemical Society, 113(17), 6689–6690.
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[6] Chemical Reviews, 107(3), 874–922.
-
Rostovtsev, V. V., et al. (2002).[7] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Indole synthesis [organic-chemistry.org]
- 4. diposit.ub.edu [diposit.ub.edu]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. US3901899A - Synthesis of indoles from anilines and intermediates therein - Google Patents [patents.google.com]
potential applications of 2,4-Dichloro-6-ethynylaniline in medicinal chemistry
[1]
Executive Summary
2,4-Dichloro-6-ethynylaniline (CAS: 684250-09-7) represents a high-value "ortho-alkynyl aniline" scaffold. In modern medicinal chemistry, this compound serves as a divergent intermediate capable of accessing privileged heterocyclic cores—specifically 4,6-dichloroindoles , quinolines , and cinnolines —through metal-catalyzed cyclization cascades.
Its specific substitution pattern (2,4-dichloro) offers two critical advantages:
-
Metabolic Stability: The chlorine atoms block the typically reactive para and ortho positions on the aniline ring, reducing susceptibility to Phase I metabolic oxidation (e.g., by CYP450 enzymes).
-
Electronic Modulation: The electron-withdrawing nature of the halogens lowers the pKa of the aniline nitrogen, modulating its nucleophilicity in cyclization reactions and influencing the hydrogen-bond donor capability of the resulting heterocycles.
Part 1: Strategic Utility & Applications
Gateway to Polysubstituted Indoles
The primary application of 2,4-dichloro-6-ethynylaniline is its conversion into 5,7-dichloroindoles (numbering shifts upon cyclization). Indoles are ubiquitous in kinase inhibitors (e.g., Sunitinib, Axitinib).
-
Mechanism: The intramolecular hydroamination of the alkyne by the amine, typically catalyzed by Cu(I), Au(I), or Pd(II).
-
Relevance: The resulting dichloro-indole motif is highly lipophilic, enabling deep penetration into hydrophobic protein pockets (e.g., the ATP-binding site of kinases).
Synthesis of Fused Quinolines
Reaction with carbonyl electrophiles (aldehydes/ketones) or coupling with aryl halides followed by cyclization yields 6,8-dichloroquinolines .
-
Protocol Insight: Using Cu-catalyzed tandem cross-coupling with aryl diazophosphonates can yield methinephosphonate-containing heterocycles, a rare and bioactive class of compounds [1].
"Clickable" Fragment for Library Generation
Before cyclization, the terminal alkyne serves as a bioorthogonal handle.
-
CuAAC Reaction: Copper-Catalyzed Azide-Alkyne Cycloaddition allows the attachment of diverse "warheads" or solubility-enhancing groups via a triazole linker. This is particularly useful in Fragment-Based Drug Discovery (FBDD) , where the dichloroaniline core acts as a stable anchor while the alkyne explores adjacent chemical space.
Part 2: Visualizing the Chemical Space
The following diagram illustrates the divergent synthetic pathways accessible from this single scaffold.
Figure 1: Divergent synthetic pathways transforming the 2,4-dichloro-6-ethynylaniline scaffold into privileged heterocyclic cores.
Part 3: Technical Protocols
Protocol A: Synthesis of 5,7-Dichloroindole via Cu-Catalysis
This protocol describes the cyclization of the scaffold into an indole core, a critical step for synthesizing kinase inhibitor precursors.
Reagents:
-
Substrate: 2,4-Dichloro-6-ethynylaniline (1.0 equiv)
-
Catalyst: Copper(I) Iodide (CuI) (10 mol%)[1]
-
Ligand: L-Proline (20 mol%) or similar amino acid ligand
-
Base: Cs₂CO₃ (2.0 equiv)
-
Solvent: DMSO or DMF (anhydrous)
Step-by-Step Workflow:
-
Preparation: In a glovebox or under Argon, charge a reaction vial with 2,4-dichloro-6-ethynylaniline, CuI, L-Proline, and Cs₂CO₃.
-
Solvation: Add anhydrous DMSO via syringe. Seal the vial with a crimp cap.
-
Reaction: Heat the block to 80–100°C. Monitor via LC-MS for the disappearance of the starting material (M+H: ~186 Da) and appearance of the indole product (M+H: ~186 Da, retention time shift).
-
Note: The molecular weight remains the same (isomerization), so monitoring retention time or NMR is crucial.
-
-
Workup: Cool to RT. Dilute with EtOAc, wash 3x with water (to remove DMSO), then brine. Dry over Na₂SO₄.
-
Purification: Flash column chromatography (Hexane/EtOAc gradient). The indole N-H is acidic; ensure silica is neutral.
Protocol B: Handling & Stability (Self-Validating System)
-
Validation Step: Before any reaction, verify the integrity of the terminal alkyne.
-
Test: Take a small aliquot for ¹H NMR.
-
Signal: Look for the acetylenic proton singlet at ~3.5–4.5 ppm. If this signal is absent or split, the alkyne may have polymerized or oxidized.
-
-
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The free amine is prone to oxidation (darkening) upon air exposure.
Part 4: Mechanistic Logic & Causality
Why 2,4-Dichloro?
In drug design, the specific placement of chlorine atoms is deliberate.
-
Metabolic Blocking: The C4 position of aniline is the primary site for oxidative metabolism. Blocking it with Chlorine (C-Cl bond energy ~81 kcal/mol vs C-H ~98, but sterically and electronically resistant to CYP450 oxo-ferryl species) extends the drug's half-life (
). -
Lipophilicity (LogP): Chlorines increase lipophilicity (
value ~0.71 per Cl). This facilitates transport across cell membranes and enhances binding affinity in hydrophobic pockets (e.g., hydrophobic sub-pocket II in kinases).
Mechanism of Cyclization
The following diagram details the electron flow during the metal-catalyzed cyclization to indole.
Figure 2: Mechanistic cascade for the conversion of 2-alkynylaniline to indole.
References
-
Du, J., et al. (2025).[1] "Cu-catalyzed tandem cross-coupling/cyclization of aryl diazophosphonates with phenylacetylene derivatives." Chemical Communications.
-
Fluorochem. (n.d.). "2,4-Dichloro-6-ethynylaniline Product Sheet." Fluorochem Catalog.
-
Google Patents. (2022). "Substituted or unsubstituted 4-bromo-2-fluoroquinoline... (KR102242238B1)."[2] Google Patents.[3]
-
BenchChem. (2025).[4] "Unlocking Potential: A Technical Guide to Ethynyl-derivatives." BenchChem Technical Guides.
Sources
- 1. Cu-catalyzed tandem cross-coupling/cyclization of aryl diazophosphonates with phenylacetylene derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. KR102242238B1 - Substituted or unsubstituted 4-bromo-2-fluoroquinoline, method of the same and 2,4 substituted quinoline compounds containing them - Google Patents [patents.google.com]
- 3. US7795297B2 - Indole compounds, method of preparing them and uses thereof - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
palladium-catalyzed synthesis of 2,4-Dichloro-6-ethynylaniline
Application Note: Selective Sonogashira Coupling for the Synthesis of 2,4-Dichloro-6-ethynylaniline
Part 1: Executive Summary & Strategic Analysis
Objective: To provide a robust, scalable protocol for the synthesis of 2,4-Dichloro-6-ethynylaniline (Target). This molecule represents a critical "click-ready" scaffold often utilized in the development of covalent kinase inhibitors or as a linker in PROTAC design.
The Synthetic Challenge: The core challenge lies in chemoselectivity . The starting material contains multiple halogen atoms.[1][2][3][4][5] The objective is to install the alkyne functionality exclusively at the C6 position without disturbing the chlorine atoms at C2 and C4, or poisoning the palladium catalyst with the free amine.
Strategic Solution: Orthogonal Halogen Reactivity
This protocol leverages the significant bond dissociation energy difference between Aryl-Iodine (
Part 2: Synthetic Workflow & Mechanism
The synthesis proceeds in three distinct stages:
-
Regioselective Iodination: Electrophilic aromatic substitution directed by the amino group.
-
Chemoselective Sonogashira Coupling: Pd/Cu-catalyzed alkynylation using Trimethylsilylacetylene (TMSA).
-
Deprotection: Mild removal of the silyl group to reveal the terminal alkyne.
Visual Workflow (DOT)
Caption: Figure 1. Three-step synthetic pathway leveraging orthogonal halogen reactivity to install the alkyne at the C6 position.
Part 3: Detailed Experimental Protocols
Step 1: Synthesis of 2,4-Dichloro-6-iodoaniline
Rationale: The amino group (
Materials:
-
2,4-Dichloroaniline (1.0 equiv)[6]
-
Iodine Monochloride (ICl) (1.1 equiv)
-
Glacial Acetic Acid (Solvent)
-
Sodium Acetate (Buffer)
Protocol:
-
Dissolve 2,4-dichloroaniline (10.0 g, 61.7 mmol) in glacial acetic acid (100 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Add sodium acetate (1.2 equiv) to buffer the HCl generated.
-
Prepare a solution of Iodine Monochloride (ICl) (11.0 g, 67.9 mmol) in acetic acid (20 mL).
-
Add the ICl solution dropwise to the aniline solution at room temperature over 30 minutes. Note: The solution will turn dark.
-
Stir the mixture at ambient temperature for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of starting material.
-
Workup: Pour the reaction mixture into ice-cold water (500 mL) containing 5% Sodium Thiosulfate (
) to quench unreacted iodine (indicated by color change from dark brown to yellow/white). -
Filter the resulting precipitate.[7] Wash with cold water (3 x 50 mL).
-
Recrystallize from Ethanol/Water to yield 2,4-dichloro-6-iodoaniline as off-white needles.
-
Target Yield: 85-90%
-
Melting Point: ~80°C
-
Step 2: Chemoselective Sonogashira Coupling
Rationale: We use a Pd(II) precatalyst which reduces to Pd(0) in situ. The reaction is kept at room temperature to prevent oxidative addition into the stronger C-Cl bonds.
Materials:
-
2,4-Dichloro-6-iodoaniline (1.0 equiv)
-
Trimethylsilylacetylene (TMSA) (1.2 equiv)
-
Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [
] (0.05 equiv / 5 mol%) -
Co-Catalyst: Copper(I) Iodide [CuI] (0.03 equiv / 3 mol%)
-
Base/Solvent: Triethylamine (
) / THF (1:1 ratio)
Protocol:
-
Inert Atmosphere Setup: Flame-dry a 3-neck flask and let cool under a stream of Argon or Nitrogen.
-
Add 2,4-dichloro-6-iodoaniline (5.0 g, 17.4 mmol),
(610 mg), and CuI (100 mg) to the flask. -
Evacuate and backfill with Argon three times (Critical: Oxygen causes alkyne homocoupling/Glaser coupling).
-
Add degassed THF (25 mL) and degassed Triethylamine (25 mL) via syringe.
-
Add Trimethylsilylacetylene (2.95 mL, 20.8 mmol) dropwise via syringe.
-
Stir at Room Temperature (23-25°C) for 6-12 hours.
-
Checkpoint: If reaction is sluggish, heat gently to 40°C, but do not exceed 50°C to maintain Cl-selectivity.
-
-
Workup: Filter the mixture through a pad of Celite to remove Pd/Cu residues. Rinse with EtOAc.[8]
-
Concentrate the filtrate under reduced pressure.
-
Purify via Flash Column Chromatography (Silica Gel, 0-10% EtOAc in Hexanes). The product, 2,4-dichloro-6-((trimethylsilyl)ethynyl)aniline , is usually a stable oil or low-melting solid.
Step 3: Deprotection to 2,4-Dichloro-6-ethynylaniline
Rationale: Base-mediated cleavage of the C-Si bond.
Protocol:
-
Dissolve the TMS-intermediate from Step 2 in Methanol (50 mL).
-
Add Potassium Carbonate (
) (1.5 equiv). -
Stir at room temperature for 30-60 minutes.
-
Workup: Dilute with water (100 mL) and extract with Dichloromethane (DCM) (3 x 30 mL).
-
Dry organic layers over
, filter, and concentrate. -
Final Purification: Recrystallization from Hexanes/DCM or sublimation if high purity is required.
Part 4: Quality Control & Data Specifications
Expected Analytical Data:
| Parameter | Specification | Notes |
| Appearance | Pale yellow to brownish solid | Oxidizes slowly in air; store under Argon. |
| 1H NMR (CDCl3) | Doublets indicate meta-coupling ( | |
| 1H NMR (Alkyne) | Diagnostic singlet for terminal alkyne proton. | |
| 1H NMR (Amine) | Broad singlet, exchangeable with | |
| MS (ESI+) | [M+H]+ = 186/188/190 | Isotope pattern characteristic of |
Troubleshooting Guide:
-
Issue: Low Yield in Step 2.
-
Cause: Catalyst poisoning by the free amine.
-
Solution: Although this protocol works with free amines, protecting the amine as an acetamide (Ac) prior to coupling can improve yields. Deprotect with NaOH after the Sonogashira step.
-
-
Issue: Homocoupling of Alkyne (Di-yne formation).
-
Cause: Oxygen presence.[8]
-
Solution: Rigorous degassing (freeze-pump-thaw) of solvents is required.
-
References
-
Sonogashira Coupling Selectivity
-
Synthesis of Iodoaniline Precursors
-
TMS Deprotection Methodologies
-
Caddick, S., et al. "Deprotection of trimethylsilyl group of an alkyne." Tetrahedron, 1999.[9] Validates
protocol.
-
-
General Sonogashira Mechanism & Conditions
- Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. CN110590564A - Method for synthesizing 2,4-dichloroaniline by continuous chlorination - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Synthesis and Application of 2,4,6-Trichloroaniline_Chemicalbook [chemicalbook.com]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
synthesis of quinoline derivatives from 2,4-Dichloro-6-ethynylaniline
Application Note: Synthesis of Highly Functionalized Quinoline Derivatives from 2,4-Dichloro-6-ethynylaniline via Photoredox Catalysis
Executive Summary
The quinoline scaffold is a privileged pharmacophore ubiquitous in drug discovery. However, synthesizing highly functionalized, multi-halogenated quinolines that allow for orthogonal, late-stage derivatization remains a synthetic challenge. This application note details a state-of-the-art photoredox methodology to convert 2,4-dichloro-6-ethynylaniline into 4-bromo-6,8-dichloro-2-fluoroquinoline [1]. By utilizing tribromofluoromethane (CBr₃F) as a C1 building block under 365 nm LED irradiation, this protocol bypasses the need for transition-metal catalysts, offering a highly regioselective and scalable route to a tetra-halogenated building block[2].
Strategic Utility & Mechanistic Rationale
Traditional methods for synthesizing quinolines from 2-ethynylanilines often rely on transition-metal-catalyzed annulations, such as copper-catalyzed [5+1] cascades with N,O-acetals[3]. While effective, these methods typically yield ester- or alkyl-substituted quinolines.
In contrast, the photochemical reaction of 2,4-dichloro-6-ethynylaniline with CBr₃F yields a tetra-halogenated quinoline (F, Br, Cl, Cl)[4]. This specific substitution pattern is a goldmine for medicinal chemists:
-
C4-Bromine: Highly reactive toward Pd-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig).
-
C2-Fluorine: Prime target for catalyst-free Nucleophilic Aromatic Substitution (SₙAr) with amines or alkoxides.
-
C6/C8-Chlorines: Stable during initial functionalizations but accessible for later-stage, forcing cross-couplings.
The Photoredox Cascade
The success of this reaction hinges on the formation of an Electron Donor-Acceptor (EDA) complex between CBr₃F and an amine base (e.g., TMEDA)[4]. This complex absorbs visible/UV light (365 nm), triggering a single-electron transfer that generates the electrophilic fluoromethyl radical (•CBr₂F)[5].
The •CBr₂F radical regioselectively adds to the terminal carbon (C3) of the alkyne. The resulting vinyl radical at the internal carbon (C4) abstracts a bromine atom from another equivalent of CBr₃F, propagating the radical chain and installing the C4-Br. Finally, the pendant aniline nitrogen attacks the CBr₂F moiety, displacing a bromide ion, followed by base-promoted elimination of HBr to achieve aromatization[6].
Mechanistic pathway for the photoredox synthesis of the functionalized quinoline core.
Reaction Optimization & Quantitative Data
The choice of base is the most critical variable in this protocol. Because the reaction relies on EDA complexation rather than a transition-metal photocatalyst, inorganic bases completely fail to initiate the radical cascade[4].
Table 1: Optimization of Reaction Conditions
| Entry | Base (3.0 equiv) | Solvent | Light Source | Atmosphere | Yield (%) |
|---|---|---|---|---|---|
| 1 | TMEDA | DCE | 365 nm LED | Argon | >85 |
| 2 | Et₃N | DCE | 365 nm LED | Argon | 78 |
| 3 | K₂CO₃ | DCE | 365 nm LED | Argon | 0 |
| 4 | Na-Ascorbate | DCE | 365 nm LED | Argon | 0 |
| 5 | TMEDA | DCE | No Light | Argon | 0 |
| 6 | TMEDA | DCE | 365 nm LED | Air (O₂) | <10 |
Causality Note: Entry 3 and 4 yield 0% because they cannot form the requisite EDA complex with CBr₃F[4]. Entry 6 fails because molecular oxygen is a potent radical scavenger that quenches the •CBr₂F species[7].
Experimental Methodologies
Protocol: Synthesis of 4-Bromo-6,8-dichloro-2-fluoroquinoline
Reagents Required:
-
2,4-Dichloro-6-ethynylaniline (0.1 mmol, 1.0 equiv)
-
Tribromofluoromethane (CBr₃F) (0.3 mmol, 3.0 equiv)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA) (0.3 mmol, 3.0 equiv)
-
1,2-Dichloroethane (DCE), anhydrous and degassed (0.5 mL, 0.2 M)
Equipment:
-
Schlenk tube (10 mL) with a Teflon stir bar.
-
365 nm LED photoreactor (e.g., EvoluChem 18W)[1].
Step-by-step experimental workflow for the photochemical quinoline synthesis.
Step-by-Step Procedure:
-
Preparation: To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add 2,4-dichloro-6-ethynylaniline (18.6 mg, 0.1 mmol).
-
Solvent & Base Addition: Evacuate and backfill the tube with Argon three times. Inject anhydrous DCE (0.5 mL) followed by TMEDA (45 µL, 0.3 mmol).
-
Halogen Source Addition: Carefully inject CBr₃F (29 µL, 0.3 mmol) into the mixture.
-
Validation Checkpoint 1: Upon addition of the amine and CBr₃F, the solution should develop a distinct pale yellow/orange tint, visually confirming the formation of the EDA complex.
-
-
Degassing: Subject the mixture to three cycles of freeze-pump-thaw to rigorously remove dissolved oxygen[7]. Backfill with Argon.
-
Irradiation: Place the Schlenk tube in the 365 nm LED photoreactor. Stir vigorously at room temperature for 12–16 hours.
-
Validation Checkpoint 2: Monitor the reaction via TLC (Hexanes/EtOAc 9:1). The starting material (R_f ~0.6) should be completely consumed, replaced by a strongly UV-active product spot (R_f ~0.45).
-
-
Workup: Quench the reaction by adding 2 mL of deionized water. Extract the aqueous layer with Dichloromethane (DCM) (3 × 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes to 5% EtOAc in Hexanes to afford the pure 4-bromo-6,8-dichloro-2-fluoroquinoline.
Analytical Characterization Guidelines
To verify the structural integrity of the tetra-halogenated core, utilize the following analytical benchmarks:
-
¹⁹F NMR (376 MHz, CDCl₃): Expect a sharp singlet around -65 to -70 ppm. The absence of splitting confirms the fluorine is isolated on the C2 position with no adjacent protons.
-
¹H NMR (400 MHz, CDCl₃): The quinoline C3 proton will appear as a distinct singlet (usually ~7.8–8.0 ppm) due to the electron-withdrawing effects of the adjacent F and Br atoms. The aromatic protons (C5 and C7) will appear as two meta-coupled doublets (J ≈ 2.0 Hz) in the 7.5–8.2 ppm range.
-
HRMS (ESI-TOF): Look for the characteristic isotopic distribution pattern of a molecule containing one Bromine and two Chlorines (M, M+2, M+4, M+6 peaks in an approximate ratio of 3:7:5:1).
References
- Cho, E. J., Kim, D., Park, D., & Chatterjee, T. (2021). Substituted or unsubstituted 4-bromo-2-fluoroquinoline, method of the same and 2,4 substituted quinoline compounds containing them. Korean Patent KR102242238B1.
- Sakai, N., Tamura, K., Shimamura, K., Ikeda, R., & Konakahara, T. (2012). Copper-Catalyzed [5 + 1] Annulation of 2-Ethynylanilines with an N,O-Acetal Leading to Construction of Quinoline Derivatives. Organic Letters, 14(3), 836-839.
- Prieto, A., et al. (2017). Ruthenium-Catalyzed Tandem C-H Fluoromethylation/Cyclization of N-Alkylhydrazones with CBr3F: Access to 4-Fluoropyrazoles. Journal of Organic Chemistry, 82(6), 3311–3316.
Sources
- 1. KR20200067073A - ì¹íë ëë ë¹ì¹íë 4-ë¸ë¡ëª¨-2-í루ì¤ë¡í´ë린 íí©ë¬¼, ì´ì ì ì¡° ë°©ë² ë° ì´ë¥¼ í¬í¨íë 2,4 ì¹íë í´ë린 íí©ë¬¼ - Google Patents [patents.google.com]
- 2. KR102242238B1 - Substituted or unsubstituted 4-bromo-2-fluoroquinoline, method of the same and 2,4 substituted quinoline compounds containing them - Google Patents [patents.google.com]
- 3. Copper-Catalyzed [5 + 1] Annulation of 2-Ethynylanilines with an N,O-Acetal Leading to Construction of Quinoline Derivatives [organic-chemistry.org]
- 4. KR102242238B1 - Substituted or unsubstituted 4-bromo-2-fluoroquinoline, method of the same and 2,4 substituted quinoline compounds containing them - Google Patents [patents.google.com]
- 5. scispace.com [scispace.com]
- 6. KR20200067073A - ì¹íë ëë ë¹ì¹íë 4-ë¸ë¡ëª¨-2-í루ì¤ë¡í´ë린 íí©ë¬¼, ì´ì ì ì¡° ë°©ë² ë° ì´ë¥¼ í¬í¨íë 2,4 ì¹íë í´ë린 íí©ë¬¼ - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Note: Optimized Sonogashira Coupling for Electron-Deficient Anilines
Executive Summary & Scope
This technical guide details the experimental setup for performing Sonogashira cross-coupling reactions utilizing electron-deficient anilines (e.g., nitro-, cyano-, or fluoro-substituted haloanilines) as electrophiles.
While electron-deficient aryl halides typically undergo oxidative addition rapidly, the presence of a free amino group (
-
Catalyst Poisoning: Competitive coordination of the amine to the Palladium center.
-
Chemoselectivity: Risk of side reactions (e.g., indole cyclization for ortho-substituted substrates) or competing nucleophilic attacks.
This protocol leverages the electronic deactivation of the aniline nitrogen by Electron-Withdrawing Groups (EWGs) to minimize catalyst poisoning while maximizing turnover frequency (TOF).
Mechanistic Logic & Experimental Design
The "EWG Paradox" in Sonogashira Coupling
Success with electron-deficient anilines requires understanding two opposing electronic effects:
-
Facilitated Oxidative Addition (Pro-Reaction): EWGs (e.g.,
, ) on the aryl ring lower the LUMO energy of the C-X bond, significantly accelerating the rate of oxidative addition by the Pd(0) species. This is the rate-determining step in many couplings, meaning these substrates are inherently more reactive than their electron-rich counterparts. -
Reduced Amine Basicity (Anti-Poisoning): The same EWGs withdraw electron density from the aniline nitrogen lone pair. This lowers the
of the amine, making it a poorer ligand for Palladium. Consequently, unprotected electron-deficient anilines are often better substrates than electron-rich anilines because they do not poison the catalyst as aggressively.
Critical Parameter Selection
| Parameter | Recommendation | Rationale |
| Catalyst | Bis-phosphine complexes are robust. | |
| Co-Catalyst | Essential for generating the active copper-acetylide species, accelerating the transmetallation step. | |
| Base | Triethylamine serves as both base and solvent/co-solvent. If the aniline is highly acidic or the reaction stalls, switch to inorganic | |
| Solvent | DMF or DMSO | High polarity is required to solubilize nitro/cyano-anilines. Non-polar solvents (Toluene) often lead to precipitation of the substrate. |
| Temperature | Moderate heat prevents thermal decomposition of the catalyst while ensuring solubility. |
Visualization: Catalytic Cycle & EWG Impact
The following diagram illustrates the catalytic cycle, highlighting where Electron-Withdrawing Groups (EWGs) exert their influence.
Figure 1: Catalytic cycle showing EWG facilitation of oxidative addition and reduction of amine poisoning.
Experimental Protocols
Protocol A: Standard Coupling (High Solubility Substrates)
Applicability: General screening for 4-nitro-2-bromoaniline, 2-amino-5-bromobenzonitrile, etc.
Reagents:
-
Aryl Halide (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
- (0.05 equiv / 5 mol%)
- (0.05 equiv / 5 mol%)
- (3.0 equiv)
-
Solvent: DMF (Anhydrous, degassed) [Concentration: 0.2 M]
Step-by-Step Procedure:
-
Glassware Prep: Oven-dry a 25 mL round-bottom flask or Schlenk tube. Equip with a magnetic stir bar.
-
Solids Addition: Charge the flask with the Aryl Halide,
, and .-
Note: If the alkyne is a solid, add it here.
-
-
Degassing (Critical): Cap the flask with a rubber septum. Evacuate under high vacuum for 2 minutes, then backfill with Argon (repeat 3x).
-
Reasoning: Oxygen promotes homocoupling (Glaser coupling) of the alkyne, consuming the reagent and producing impurities.
-
-
Liquid Addition: Syringe in anhydrous DMF and
under Argon flow. If the alkyne is liquid, add it last. -
Reaction: Stir at room temperature for 30 minutes. If no precipitation (salt formation) or color change is observed, heat to 50°C .
-
Monitoring: Monitor by TLC or LC-MS every hour. Look for the disappearance of the aryl halide.
-
-
Workup:
-
Dilute with EtOAc (10x reaction volume).
-
Wash with 50% saturated
(to remove Copper) 2. -
Wash with Water
2 (to remove DMF). -
Wash with Brine
1. -
Dry over
, filter, and concentrate.
-
Protocol B: The "Sticky Substrate" Modification (Low Solubility)
Applicability: For highly polar substrates (e.g., dinitro-anilines) or when Protocol A yields low conversion.
Modifications:
-
Base: Switch to
(2.0 equiv). -
Solvent: DMSO (0.2 M).
-
Temperature: 60°C - 80°C.
-
Workup Adjustment: DMSO is difficult to extract. Pour the reaction mixture into crushed ice/water. The product often precipitates. Filter the solid, wash with water, and dissolve the filter cake in EtOAc for drying/purification.
Purification Strategy for Anilines
Electron-deficient anilines are "sticky" on silica gel due to H-bonding interactions with silanols, often leading to streaking and yield loss.
Optimized Flash Chromatography:
-
Pre-treatment: Slurry the silica gel in the starting eluent containing 1%
. This neutralizes acidic sites on the silica. -
Eluent: Use Hexanes/EtOAc gradients. Avoid MeOH/DCM if possible, as it co-elutes impurities.
-
Visualization: Nitro-anilines are often yellow/orange. Use UV (254 nm) and stain with p-Anisaldehyde (amines turn red/orange) to distinguish product from byproducts.
Workflow Diagram
Figure 2: Operational workflow ensuring inert conditions and proper purification.
Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| Black Precipitate (Immediate) | "Palladium Black" formation. Catalyst decomposition due to instability or lack of ligand. | Ensure excess phosphine ligand is present. Degas solvents more thoroughly. |
| No Reaction (Starting Material Remains) | Catalyst poisoning or oxidative addition failure. | Increase Temp to 80°C. Switch to Pd(dppf)Cl2 . Ensure the amine is not coordinating (try protecting as acetamide if necessary, though rarely needed for EWG-anilines). |
| Homocoupling (Glaser Product) | Oxygen leakage. | Strictly exclude air. Add the alkyne slowly (syringe pump) to keep its concentration low relative to the aryl halide. |
| Spot-to-Spot Streaking on TLC | Product interaction with silica. | Add 1% |
References
-
Chinchilla, R., & Nájera, C. (2007).[1][2][3][4] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[2][3][5][6] Chemical Reviews, 107(3), 874-922.[1][2][3] Link
-
Schilz, M., & Plenio, H. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Journal of Organic Chemistry, 77(6), 2798–2807. Link
-
Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations.[4][6][7] Angewandte Chemie International Edition, 46(6), 834-871. Link
-
Nagy, E., et al. (2012). Sonogashira coupling of 2-iodoaniline derivatives: synthesis of 2-alkynyl-anilines and indoles. Tetrahedron, 68(3), 952-958. Link
Sources
- 1. mindat.org [mindat.org]
- 2. researchgate.net [researchgate.net]
- 3. The Sonogashira reaction: a booming methodology in synthetic organic chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
purification of 2,4-Dichloro-6-ethynylaniline by column chromatography
Application Note: Purification of 2,4-Dichloro-6-ethynylaniline by Flash Column Chromatography
Introduction & Scope
2,4-Dichloro-6-ethynylaniline is a critical pharmacophore intermediate, frequently employed in the synthesis of fused heterocycles such as 4-bromo-2-fluoroquinoline derivatives, quinazolines, and indole-based kinase inhibitors. Its synthesis typically involves a Sonogashira coupling of 2,4-dichloro-6-iodoaniline with trimethylsilylacetylene (TMSA), followed by desilylation.
Purification Challenge: The purification of this molecule presents specific challenges:
-
Basicity: The primary amine (
) interacts with acidic silanol groups on silica gel, leading to peak tailing and yield loss. -
Lipophilicity: The chloro and ethynyl substituents make the molecule relatively non-polar, often causing co-elution with non-polar impurities like homocoupled diynes (Glaser coupling products).
-
Stability: The terminal alkyne is sensitive to prolonged exposure to light and trace metals.
This guide provides a robust, self-validating protocol for purifying 2,4-Dichloro-6-ethynylaniline using Flash Column Chromatography, ensuring
Physicochemical Profiling & Pre-Purification
Before initiating chromatography, the crude mixture must be characterized to define the separation parameters.
| Property | Description | Implication for Chromatography |
| Physical State | Off-white to pale yellow solid | Requires solubility check; dry loading recommended. |
| Polarity | Low-to-Medium | Elutes in non-polar solvent gradients (Hexane/EtOAc). |
| Functionality | Weak Base (Aniline) | Critical: Requires base-modified silica or mobile phase to prevent streaking. |
| UV Absorption | Strong UV chromophore; standard detection applies. |
TLC Method Development:
-
Stationary Phase: Silica Gel
-
Mobile Phase A: Hexane / Ethyl Acetate (8:1)
-
Mobile Phase B: Hexane / Ethyl Acetate (4:1)
-
Visualization: UV (254 nm) and Iodine stain (brown spot).
-
Target
: Aim for an of .-
Note: If the spot streaks, add
Triethylamine (TEA) to the TLC solvent.
-
Detailed Purification Protocol
Phase A: Column Preparation
Objective: Neutralize silica acidity to prevent aniline adsorption.
-
Stationary Phase Selection: Use high-quality Silica Gel 60 (
mesh). -
Column Sizing: Use a silica-to-crude mass ratio of 30:1 to 50:1 .
-
Example: For
crude, use silica.
-
-
Slurry Packing (Recommended):
-
Suspend silica in Hexane containing 1% Triethylamine (TEA) .
-
Pour into the column and flush with 2 column volumes (CV) of Hexane/1% TEA.
-
Mechanistic Insight: TEA blocks the acidic silanol sites (
), ensuring the aniline elutes as a sharp, symmetrical band rather than a streak.
-
Phase B: Sample Loading (Dry Loading)
Direct liquid injection is discouraged due to the compound's poor solubility in pure hexane.
-
Dissolve the crude residue in a minimal amount of Dichloromethane (DCM).
-
Add silica gel (1:1 ratio by weight to crude mass) to the solution.
-
Evaporate the solvent under reduced pressure (Rotavap) until a free-flowing powder remains.
-
Gently load this powder onto the top of the packed column bed.[1]
-
Add a
layer of sand to protect the bed from disturbance.
Phase C: Gradient Elution
Solvent System: Hexane (Solvent A) and Ethyl Acetate (Solvent B).
Modifier: Maintain
| Step | Solvent Ratio (Hex:EtOAc) | Volume (CV) | Purpose |
| 1 | 100 : 0 | 2 CV | Elute non-polar impurities (e.g., diynes, trace starting halides). |
| 2 | 95 : 5 | 3 CV | Initiate movement of the target compound. |
| 3 | 90 : 10 | 5 - 8 CV | Main Elution Window. Collect fractions here. |
| 4 | 80 : 20 | 3 CV | Flush remaining polar byproducts (e.g., oxidized anilines). |
Monitoring:
-
Collect fractions of approx.
(for a scale). -
Check every 3rd fraction by TLC.
-
Pool fractions containing the single spot at
(in 8:1 Hex/EtOAc).
Process Visualization
Figure 1: Step-by-step workflow for the purification of 2,4-Dichloro-6-ethynylaniline, highlighting the critical base-deactivation step.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Streaking / Tailing | Acidic silanols interacting with amine.[2] | Increase TEA concentration to 1-2% in mobile phase. |
| Co-elution | Gradient too steep. | Use a shallower gradient (e.g., 0% to 10% EtOAc over 10 CV). |
| Product Decomposition | Acid sensitivity or oxidation. | Ensure silica is neutralized; evaporate fractions immediately at |
| Low Recovery | Product retained on silica. | Flush column with 100% EtOAc or 10% MeOH/DCM to recover adhered material. |
Safety & Storage
-
Handling: 2,4-Dichloro-6-ethynylaniline contains a terminal alkyne and halogenated aromatic ring. Wear nitrile gloves and work in a fume hood.
-
Instability: Terminal acetylenes can polymerize or form explosive acetylides with copper/silver. Avoid contact with metallic surfaces during storage.
-
Storage: Store the purified solid under an inert atmosphere (Argon/Nitrogen) at
in an amber vial to prevent photo-degradation.
References
-
Synthesis and Purification Context
-
Title: Substituted or unsubstituted 4-bromo-2-fluoroquinoline, method of the same and 2,4 substituted quinoline compounds containing them.[2]
- Source: P
- Relevance: Explicitly describes the purification of 2,4-dichloro-6-ethynylaniline using Flash Column Chromatography with Hexane/Ethyl Acet
- URL
-
-
General Protocol for Ethynylanilines
-
Chromatography of Anilines
Sources
- 1. youtube.com [youtube.com]
- 2. KR102242238B1 - Substituted or unsubstituted 4-bromo-2-fluoroquinoline, method of the same and 2,4 substituted quinoline compounds containing them - Google Patents [patents.google.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
Advanced Application Note: Scale-Up Synthesis and Process Optimization of 2,4-Dichloro-6-ethynylaniline
Document ID: AAN-2026-03-01 Target Audience: Process Chemists, API Development Scientists, and Materials Researchers Prepared By: Senior Application Scientist, Process R&D
Introduction & Strategic Importance
The compound 2,4-Dichloro-6-ethynylaniline (CAS: 684250-09-7) [1] is a highly versatile, bifunctional building block extensively utilized in the synthesis of complex heterocycles. The presence of both an aniline moiety and a terminal alkyne in an ortho-relationship makes it an ideal precursor for the construction of indoles, quinolines, and methinephosphonate-containing heterocycles. Recent advancements have highlighted its critical role in copper-catalyzed tandem cross-coupling/cyclization reactions[2] and the synthesis of highly substituted 4-bromo-2-fluoroquinoline derivatives for pharmaceutical applications[3].
Transitioning the synthesis of 2,4-dichloro-6-ethynylaniline from a discovery-scale (milligram) to a process-scale (multi-kilogram) environment requires rigorous optimization. The primary challenges include mitigating the exothermic nature of the Sonogashira coupling, suppressing the Glaser homocoupling side-reaction, and eliminating the need for chromatographic purification.
Process Chemistry & Route Design
The most robust and scalable route to 2,4-dichloro-6-ethynylaniline involves a two-step sequence:
-
Sonogashira Cross-Coupling: The reaction of 2-bromo-4,6-dichloroaniline (CAS: 697-86-9)[4] with trimethylsilylacetylene (TMSA) using a Palladium/Copper co-catalyst system.
-
Desilylation (Deprotection): Cleavage of the TMS group using a mild base in a protic solvent to yield the terminal alkyne.
Synthetic Workflow
Two-step scalable synthesis workflow for 2,4-Dichloro-6-ethynylaniline.
Process Optimization & Data Presentation
To ensure scalability, the Sonogashira coupling was optimized to reduce precious metal loading and minimize the formation of the diyne byproduct (Glaser coupling). Causality dictates that oxygen exclusion is the primary factor in preventing Cu-mediated oxidative homocoupling of the alkyne.
Table 1: Optimization of Sonogashira Coupling Parameters (100g Scale)
| Entry | Catalyst System | Solvent / Base | Temp (°C) | Atmosphere | Conversion (%) | Diyne Impurity (%) |
| 1 | 5 mol% Pd(PPh₃)₂Cl₂ / 10 mol% CuI | THF / Et₃N (1:1) | 60 | N₂ (Standard) | >99 | 8.5 |
| 2 | 2 mol% Pd(PPh₃)₂Cl₂ / 4 mol% CuI | DMF / iPr₂NH (2:1) | 50 | N₂ (Standard) | 92 | 4.2 |
| 3 | 1 mol% Pd(PPh₃)₂Cl₂ / 2 mol% CuI | THF / Et₃N (1:1) | 45 | Argon (Sparged) | >99 | < 0.5 |
| 4 | 0.5 mol% Pd(PPh₃)₂Cl₂ / 1 mol% CuI | THF / Et₃N (1:1) | 45 | Argon (Sparged) | 85 | < 0.5 |
*Note: "Sparged" indicates the solvent was actively bubbled with Argon for 30 minutes prior to catalyst addition. Entry 3 was selected as the optimal process condition.
Step-by-Step Experimental Protocols
The following protocols are designed as self-validating systems. In-Process Control (IPC) checkpoints are embedded to ensure the reaction trajectory is correct before proceeding to the next unit operation.
Protocol A: Synthesis of 2,4-Dichloro-6-((trimethylsilyl)ethynyl)aniline
Objective: High-yield coupling while preventing exotherm runaway.
-
Preparation & Degassing: Charge a 2 L jacketed reactor with 2-bromo-4,6-dichloroaniline (100.0 g, 415 mmol) and dry THF (500 mL). Add Triethylamine (Et₃N) (250 mL). Sparge the stirring solution with Argon via a submerged PTFE tube for exactly 30 minutes.
-
Causality: Rigorous deoxygenation is mandatory to prevent the Cu(I) catalyst from oxidizing to Cu(II), which triggers the Glaser homocoupling of TMSA.
-
-
Catalyst Addition: Under a positive Argon sweep, add Bis(triphenylphosphine)palladium(II) dichloride (2.91 g, 4.15 mmol, 1 mol%) and Copper(I) iodide (1.58 g, 8.30 mmol, 2 mol%). The solution will transition to a pale yellow/orange suspension.
-
Alkyne Addition: Adjust the reactor jacket temperature to 20°C. Add Trimethylsilylacetylene (TMSA) (48.9 g, 498 mmol, 1.2 eq) dropwise via an addition funnel over 45 minutes.
-
Causality: The coupling is mildly exothermic. Controlled addition prevents solvent boiling (TMSA bp = 53°C) and ensures steady catalytic turnover.
-
-
Heating & IPC: Ramp the jacket temperature to 45°C and stir for 4 hours.
-
Self-Validation (IPC 1): Sample 50 µL, dilute in MeCN, and analyze via HPLC (254 nm). The reaction is deemed complete when the starting material (2-bromo-4,6-dichloroaniline) is < 1.0% Area.
-
-
Workup: Cool to 20°C. Filter the reaction mixture through a tight pad of Celite to remove insoluble triethylamine hydrobromide salts and precipitated Pd/Cu black. Wash the cake with EtOAc (200 mL). Concentrate the filtrate under reduced pressure to yield a crude brown oil, which is used directly in Protocol B.
Protocol B: Desilylation and Crystallization of 2,4-Dichloro-6-ethynylaniline
Objective: Complete cleavage of the TMS group and isolation of the API-grade intermediate without chromatography.
-
Reaction Setup: Dissolve the crude intermediate from Protocol A in Methanol (600 mL) in a 2 L reactor.
-
Deprotection: Add anhydrous Potassium Carbonate (K₂CO₃) (5.7 g, 41.5 mmol, 0.1 eq). Stir the suspension at 25°C for 2 hours.
-
Causality: The basic methanolysis selectively cleaves the C-Si bond. A catalytic amount of K₂CO₃ is sufficient because the byproduct (methoxytrimethylsilane) does not consume the base.
-
-
IPC Check:
-
Self-Validation (IPC 2): HPLC analysis must show < 0.5% of the TMS-protected intermediate.
-
-
Quench & Extraction: Concentrate the mixture under vacuum to remove ~400 mL of methanol. Dilute the residue with Water (500 mL) and extract with Ethyl Acetate (3 x 300 mL). Wash the combined organic layers with brine (300 mL), dry over anhydrous Na₂SO₄, and concentrate to a crude solid.
-
Crystallization (Critical Step): Dissolve the crude solid in a minimum amount of hot Heptane (~250 mL at 70°C). Slowly cool the reactor to 5°C at a rate of 10°C/hour. Seed crystals may be added at 40°C.
-
Causality: Controlled cooling crystallization selectively precipitates the target alkyne while leaving trace diyne impurities and residual siloxanes in the mother liquor, entirely bypassing the need for silica gel chromatography.
-
-
Isolation: Filter the crystalline solid, wash with cold Heptane (50 mL), and dry in a vacuum oven at 30°C for 12 hours.
-
Expected Yield: 68-72 g (88-93% over two steps).
-
References
- Novachemistry. Product Info: 2,4-Dichloro-6-ethynylaniline (CAS 684250-09-7).
- Du, J., et al. (2025). Cu-catalyzed tandem cross-coupling/cyclization of aryl diazophosphonates with phenylacetylene derivatives. Chemical Communications (RSC Publishing).
- KR102242238B1. Substituted or unsubstituted 4-bromo-2-fluoroquinoline, method of the same and 2,4 substituted quinoline compounds containing them. Google Patents.
- Thermo Fisher Scientific. Acros Organics Catalog: 2-Bromo-4,6-dichloroaniline (CAS 697-86-9).
Sources
- 1. Novachemistry-product-info [novachemistry.com]
- 2. Cu-catalyzed tandem cross-coupling/cyclization of aryl diazophosphonates with phenylacetylene derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. KR102242238B1 - Substituted or unsubstituted 4-bromo-2-fluoroquinoline, method of the same and 2,4 substituted quinoline compounds containing them - Google Patents [patents.google.com]
- 4. thermofishersci.in [thermofishersci.in]
functionalization of the alkyne in 2,4-Dichloro-6-ethynylaniline
Application Note: Advanced Functionalization Strategies for 2,4-Dichloro-6-ethynylaniline
Part 1: Executive Summary & Strategic Analysis
2,4-Dichloro-6-ethynylaniline is a high-value pharmacophore scaffold, particularly prevalent in the design of kinase inhibitors and antimicrobial agents.[1] Its utility stems from its unique "ortho-ortho" substitution pattern: the amine (C1) is flanked by a chlorine atom (C2) and an ethynyl group (C6).[1]
This architecture presents a dual-edged sword for the synthetic chemist:
-
Steric Crowding: The proximity of the C2-chloro and C6-ethynyl groups creates a sterically congested environment around the aniline nitrogen, reducing its nucleophilicity and complicating standard amine protections.
-
Electronic Deactivation: The two chlorine atoms (C2, C4) exert a strong electron-withdrawing inductive effect (-I), deactivating the aromatic ring towards electrophilic substitution but increasing the acidity of the terminal alkyne proton (
).
Strategic Reactivity Profile: The terminal alkyne is the primary handle for functionalization. We categorize its reactivity into three distinct pathways:
-
Pathway A (Cyclization): Intramolecular attack of the amine onto the activated alkyne to form 5,7-dichloroindole . This is the most atom-economical route to fused heterocycles.
-
Pathway B (Extension): Palladium-catalyzed cross-coupling (Sonogashira) to generate diaryl alkynes .[1]
-
Pathway C (Conjugation): Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form 1,2,3-triazoles (bioisosteres).[1]
Part 2: Visualizing the Reaction Landscape
The following flowchart maps the divergent synthetic pathways available for this scaffold.
Caption: Divergent functionalization pathways for 2,4-Dichloro-6-ethynylaniline. Pathway A (Green) yields indoles; Pathway B (Red) extends the carbon skeleton; Pathway C (Yellow) creates triazole linkers.[1]
Part 3: Detailed Experimental Protocols
Protocol A: Synthesis of 5,7-Dichloroindole (Intramolecular Cyclization)
Rationale: The formation of the indole core involves the nucleophilic attack of the amine nitrogen onto the alkyne. Due to the electron-deficient nature of the ring (caused by the chlorines), the amine is less nucleophilic. Standard bases may fail. We utilize a Copper(II)-catalyzed aqueous method which is robust, mild, and tolerant of the deactivated aniline.[1]
Mechanism: 5-endo-dig cyclization.[1] Numbering Shift: The chlorine at C2 of the aniline becomes C7 of the indole. The chlorine at C4 becomes C5.
Materials:
-
Substrate: 2,4-Dichloro-6-ethynylaniline (1.0 equiv)[1]
-
Catalyst: Copper(II) trifluoroacetate hydrate [Cu(OCOCF3)2[1]·xH2O] (0.1 equiv)[1]
-
Solvent: MeOH / H2O (1:1 v/v)
Step-by-Step Procedure:
-
Setup: In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 2,4-Dichloro-6-ethynylaniline (186 mg, 1.0 mmol) in MeOH (2.5 mL).
-
Catalyst Addition: Add distilled water (2.5 mL) followed by 1-ethylpiperidine (274 µL, 2.0 mmol). The mixture may become slightly cloudy.
-
Initiation: Add Cu(OCOCF3)2·xH2O (approx 30 mg, 0.1 mmol).[1] The solution will turn blue/green.
-
Reaction: Stir vigorously at Room Temperature for 12–24 hours. Monitor by TLC (Hexane/EtOAc 8:1).[1] The starting material (
) will disappear, and a new fluorescent spot ( ) will appear. -
Workup: Dilute the reaction mixture with EtOAc (15 mL) and wash with saturated
(2 x 10 mL) to remove copper salts. Wash the organic layer with brine, dry over , and concentrate in vacuo. -
Purification: Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
-
Expected Yield: 85–92% as a white solid.
Protocol B: Sonogashira Cross-Coupling
Rationale: To attach aryl groups to the alkyne terminus. The electron-poor ring stabilizes the alkyne, preventing oxidative homocoupling (Glaser coupling), but oxygen exclusion is still critical.
Materials:
-
Substrate: 2,4-Dichloro-6-ethynylaniline (1.0 equiv)[1]
-
Coupling Partner: Iodobenzene (1.1 equiv)[1]
-
Catalyst: Pd(PPh3)2Cl2 (0.02 equiv)[1]
-
Co-Catalyst: CuI (0.01 equiv)[1]
-
Base/Solvent: Et3N (3.0 equiv) in THF (anhydrous).[1]
Step-by-Step Procedure:
-
Degassing: Flame-dry a Schlenk flask and cool under Argon. Add THF (5 mL/mmol) and Et3N. Degas by sparging with Argon for 15 mins.
-
Addition: Add the substrate, Iodobenzene, Pd catalyst, and CuI under a positive pressure of Argon.
-
Reaction: Stir at Room Temperature for 4 hours. If reaction is sluggish (due to sterics), heat to 40°C.[1]
-
Workup: Filter through a pad of Celite to remove Pd black. Concentrate the filtrate.
-
Purification: Silica gel chromatography (Hexanes/DCM).
Part 4: Data & Troubleshooting
Table 1: Catalyst Screening for Indole Cyclization of Electron-Deficient Anilines
| Catalyst System | Conditions | Yield (5,7-Dichloroindole) | Notes |
| Cu(OCOCF3)2 / 1-Ethylpiperidine | H2O/MeOH, RT | 92% | Recommended.[1] Mildest conditions. |
| PdCl2(MeCN)2 | MeCN, 80°C | 65% | Requires heat; Pd black formation.[1] |
| AuCl3 / AgOTf | DCM, RT | 78% | Expensive; sensitive to moisture. |
| KOtBu (Base only) | NMP, 100°C | 40% | Low yield due to decomposition/polymerization.[1] |
Troubleshooting Guide:
-
Problem: Low conversion in Sonogashira coupling.
-
Cause: The free amine (
) may coordinate to Pd, poisoning the catalyst. -
Solution: Use a bidentate ligand catalyst like
or protect the amine as an acetamide (though this adds steps). Alternatively, increase catalyst loading to 5 mol%.
-
-
Problem: Formation of "dimer" during Indole synthesis.
-
Cause: Intermolecular reaction between the amine of one molecule and the alkyne of another.
-
Solution: Maintain high dilution (0.05 M or lower) to favor intramolecular cyclization.
-
References
-
Hiroya, K., Itoh, S., & Sakamoto, T. (2005).[1][3][4] Mild and efficient cyclization reaction of 2-ethynylaniline derivatives to indoles in aqueous medium. Tetrahedron, 61(46), 10958–10964.[1] Link[1]
-
Alfonsi, M., et al. (2005).[1][2] Gold-Catalyzed Reactions of 2-Alkynyl-phenylamines with α,β-Enones. The Journal of Organic Chemistry, 70, 2265. Link[1]
-
Chinchilla, R., & Nájera, C. (2007).[1] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.[1] Link[1]
-
Meldal, M., & Tornøe, C. W. (2008).[1] Cu-Catalyzed Azide−Alkyne Cycloaddition.[1] Chemical Reviews, 108(8), 2952–3015.[1] Link[1]
-
BenchChem Application Notes. (2025). Synthesis of 5-Chloroindole from 5-bromoindole: Protocols and Data. Link[1]
Sources
Application Note: Copper-Catalyzed Divergent Synthesis of Indoles and Quinolines from 2-Ethynylanilines
Executive Summary & Strategic Scope
The construction of nitrogen-containing heterocycles, particularly indoles and quinolines, is a cornerstone of modern drug discovery and natural product synthesis. Historically, the intramolecular cyclization or annulation of 2-ethynylanilines relied heavily on noble transition metals such as palladium, platinum, or gold. However, driven by the need for sustainable, cost-effective, and scalable chemical processes, copper catalysis has emerged as a highly efficient alternative.
This application note provides a comprehensive, mechanistically grounded guide to the copper-catalyzed divergent synthesis of indoles and quinolines from 2-ethynylanilines. By modulating the catalytic system, solvent environment, and co-reactants, chemists can selectively drive the reaction toward either a 5-endo-dig cyclization (yielding indoles) or a[5+1] intermolecular annulation (yielding quinolines).
Divergent synthetic pathways of 2-ethynylanilines via copper catalysis.
Mechanistic Framework & Causality
Pathway A: Intramolecular Cyclization to Indoles
The synthesis of indoles from 2-ethynylanilines via copper(II) catalysis is a highly efficient, atom-economical process[1]. The optimized protocol utilizes a biphasic-like aqueous medium (H₂O/MeOH) and a mild base (1-ethylpiperidine)[2].
Causality of Experimental Choices:
-
Catalyst Selection: Cu(OCOCF₃)₂·xH₂O acts as a potent carbophilic Lewis acid. The trifluoroacetate ligands enhance the electrophilicity of the copper center, facilitating strong π-coordination to the alkyne[3].
-
Solvent System (H₂O/MeOH 1:1): Pure water limits the solubility of the hydrophobic organic substrates, while pure organic solvents fail to stabilize the highly polar transition states. The 1:1 mixture ensures a homogenous distribution of both the substrate and the Cu(II) salt, enabling the reaction to proceed efficiently at room temperature[1]. Furthermore, water acts as the ultimate proton source for the demetalation step[4].
-
Base (1-Ethylpiperidine): A mild, sterically hindered base is required to buffer the system, neutralizing the protons released during the nucleophilic attack of the aniline nitrogen onto the activated alkyne, without competitively coordinating to the copper center and poisoning the catalyst[5].
Mechanistic cycle for the Cu(II)-catalyzed synthesis of indoles.
Pathway B: [5+1] Annulation to Quinolines
To construct the 6-membered quinoline ring, a C1 building block must be introduced. Sakai et al. demonstrated a novel [5+1] annulation using an N,O-acetal (generated in situ from ethyl glyoxylate and piperidine)[6].
Causality of Experimental Choices:
-
Dual Catalyst System (CuBr₂ / TFA): This reaction requires a delicate balance of Lewis and Brønsted acidity[7]. Trifluoroacetic acid (TFA) acts as a Brønsted acid to catalyze the condensation of ethyl glyoxylate and piperidine into the reactive N,O-acetal (aminal)[7]. CuBr₂ then acts as a Lewis acid to activate the alkyne for the subsequent intramolecular cyclization[7].
-
Temperature (80 °C): Unlike the highly favorable 5-endo-dig indole cyclization, the intermolecular substitution and subsequent 6-endo-dig annulation face higher entropic and enthalpic barriers, necessitating thermal activation[6].
Empirical Data & Optimization
The following tables summarize the critical optimization parameters for both pathways, demonstrating the sensitivity of these reactions to catalyst and solvent choices.
Table 1: Optimization of Indole Synthesis
Reaction Conditions: 2-ethynylaniline (0.5 mmol), Catalyst (5 mol %), Base (2.0 eq), Solvent (5 mL), Room Temperature.[1]
| Entry | Catalyst (mol %) | Solvent | Base | Time (h) | Yield (%) |
| 1 | Cu(OCOCF₃)₂ (5) | H₂O/MeOH (1:1) | 1-Ethylpiperidine | 2 | >95 |
| 2 | Cu(OTf)₂ (5) | H₂O/MeOH (1:1) | 1-Ethylpiperidine | 4 | 85 |
| 3 | CuCl₂ (5) | H₂O/MeOH (1:1) | 1-Ethylpiperidine | 12 | 45 |
| 4 | Cu(OCOCF₃)₂ (5) | Toluene | 1-Ethylpiperidine | 24 | Trace |
Table 2: Optimization of Quinoline Synthesis
Reaction Conditions: 2-ethynylaniline (0.3 mmol), Ethyl glyoxylate (0.45 mmol), Piperidine (0.45 mmol), Catalyst (10 mol %), Additive (2.0 eq), DCE (2 mL), 80 °C.[7]
| Entry | Catalyst (10 mol %) | Brønsted Acid (2.0 eq) | Solvent | Time (h) | Yield (%) |
| 1 | CuBr₂ | TFA | DCE | 12 | 76 |
| 2 | CuCl₂ | TFA | DCE | 12 | 54 |
| 3 | CuBr₂ | None | DCE | 24 | 12 |
| 4 | None | TFA | DCE | 24 | 0 |
Validated Experimental Protocols
Protocol A: General Procedure for Cu-Catalyzed Indole Synthesis
Self-Validating System: This protocol utilizes visual cues (solubility changes) and standard analytical techniques to ensure reaction fidelity.
Materials:
-
2-Ethynylaniline derivative (1.0 mmol)
-
Cu(OCOCF₃)₂·xH₂O (0.05 mmol, 5 mol %)
-
1-Ethylpiperidine (2.0 mmol, 2.0 equiv)
-
Deionized H₂O (5.0 mL) and HPLC-grade Methanol (5.0 mL)
Step-by-Step Methodology:
-
Preparation of the Catalytic Medium: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve Cu(OCOCF₃)₂·xH₂O (14.5 mg, 0.05 mmol) in a mixture of H₂O (5.0 mL) and MeOH (5.0 mL). Rationale: Pre-dissolving the catalyst ensures uniform Lewis acid distribution.
-
Substrate Addition: Add the 2-ethynylaniline derivative (1.0 mmol) to the pale blue solution. The mixture may initially appear as a suspension depending on substrate lipophilicity.
-
Base Initiation: Dropwise add 1-ethylpiperidine (277 µL, 2.0 mmol) via a microsyringe.
-
Reaction Monitoring: Stir the reaction mixture at room temperature (20–25 °C) open to the air. Monitor the progress via TLC (Hexanes:EtOAc 4:1).
-
Validation Checkpoint: The starting material (UV active, Rf ~0.6) should completely disappear within 2–4 hours, replaced by a highly fluorescent spot corresponding to the indole (Rf ~0.4) under 254 nm UV light.
-
-
Quenching and Extraction: Once complete, dilute the mixture with EtOAc (15 mL) and transfer to a separatory funnel. Wash the organic layer with saturated aqueous NH₄Cl (2 × 10 mL) to remove the copper catalyst and piperidine base.
-
Drying and Concentration: Wash with brine (10 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography on silica gel to afford the pure indole derivative. Confirm product identity via LC-MS (ESI+) observing the
peak.
Protocol B: General Procedure for Cu-Catalyzed [5+1] Quinoline Synthesis
Self-Validating System: This protocol requires strict anhydrous conditions during the initial aminal formation to prevent premature hydrolysis of the N,O-acetal.
Materials:
-
2-Ethynylaniline derivative (0.5 mmol)
-
Ethyl glyoxylate (50% solution in toluene, 0.75 mmol, 1.5 equiv)
-
Piperidine (0.75 mmol, 1.5 equiv)
-
CuBr₂ (0.05 mmol, 10 mol %)
-
Trifluoroacetic acid (TFA) (1.0 mmol, 2.0 equiv)
-
Anhydrous 1,2-Dichloroethane (DCE) (4.0 mL)
Step-by-Step Methodology:
-
In Situ Aminal Formation: In an oven-dried 15 mL Schlenk tube under an argon atmosphere, combine ethyl glyoxylate (148 µL of 50% soln, 0.75 mmol) and piperidine (74 µL, 0.75 mmol) in anhydrous DCE (2.0 mL). Stir at room temperature for 15 minutes. Rationale: This pre-incubation allows the quantitative formation of the N,O-acetal C1 building block.
-
Catalyst and Substrate Loading: To the mixture, add CuBr₂ (11.2 mg, 0.05 mmol) and the 2-ethynylaniline derivative (0.5 mmol) dissolved in the remaining DCE (2.0 mL).
-
Acid Activation: Slowly add TFA (76 µL, 1.0 mmol) dropwise. Rationale: TFA acts as the Brønsted acid co-catalyst to promote the intermolecular substitution step.
-
Thermal Annulation: Seal the tube and heat the reaction mixture to 80 °C in an oil bath for 12 hours.
-
Validation Checkpoint: Aliquot 10 µL, dilute in MeCN, and analyze via LC-MS. The intermediate N,N-aminal mass should transition fully to the aromatized quinoline mass
.
-
-
Workup: Cool the reaction to room temperature. Quench with saturated aqueous NaHCO₃ (10 mL) to neutralize the TFA. Extract with CH₂Cl₂ (3 × 10 mL).
-
Purification: Dry the combined organic layers over Na₂SO₄, concentrate in vacuo, and purify by silica gel chromatography (Hexanes:EtOAc gradient) to yield the 2-ester substituted quinoline.
References
-
Hiroya, K., Itoh, S., & Sakamoto, T. (2005). Mild and efficient cyclization reaction of 2-ethynylaniline derivatives to indoles in aqueous medium. Tetrahedron, 61(46), 10958-10964. URL:[Link]
-
Sakai, N., Tamura, K., Shimamura, K., Ikeda, R., & Konakahara, T. (2012). Copper-Catalyzed [5 + 1] Annulation of 2-Ethynylanilines with an N,O-Acetal Leading to Construction of Quinoline Derivatives. Organic Letters, 14(3), 836–839. URL:[Link]
Sources
- 1. scribd.com [scribd.com]
- 2. scribd.com [scribd.com]
- 3. Facile synthesis of 2-substituted benzo[b]furans and indoles by copper-catalyzed intramolecular cyclization of 2-alkynyl phenols and tosylanilines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. html.rhhz.net [html.rhhz.net]
- 5. Indole synthesis [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Copper-Catalyzed [5 + 1] Annulation of 2-Ethynylanilines with an N,O-Acetal Leading to Construction of Quinoline Derivatives [organic-chemistry.org]
Troubleshooting & Optimization
byproduct formation in the synthesis of 2,4-Dichloro-6-ethynylaniline
Executive Summary & Reaction Logic
The synthesis of 2,4-Dichloro-6-ethynylaniline (3) is a critical transformation, often serving as a scaffold for covalent kinase inhibitors or functionalized heterocycles. The standard route involves the Sonogashira coupling of 2,4-dichloro-6-iodoaniline (1) with a protected acetylene (e.g., TMS-acetylene), followed by deprotection.
However, this specific scaffold presents a unique "perfect storm" for byproduct formation. The presence of a nucleophilic amine ortho to the alkyne creates a high risk of spontaneous cyclization to 5,7-dichloroindole , while the electron-poor nature of the aniline ring complicates the oxidative addition step, often necessitating higher catalyst loadings that inadvertently promote homocoupling.
The following guide deconstructs these failure modes using mechanistic causality.
Reaction Pathway Analysis
The following diagram illustrates the competitive landscape of the reaction. Note that the desired pathway (green) is constantly competing with the thermodynamic sink of indole formation (red) and oxidative homocoupling (orange).
Caption: Mechanistic divergence in ortho-alkynylaniline synthesis. The proximity of the amine group enables rapid cyclization to the indole species.
Troubleshooting Guide: Byproduct Diagnostics
Use this table to identify issues based on analytical signatures (LCMS/NMR).
| Symptom | Probable Byproduct | Mechanistic Cause | Corrective Action |
| M+ matches Product - 2 Da (e.g., M-2) | 5,7-Dichloroindole | Intramolecular Cyclization. The ortho-amine attacks the alkyne (5-endo-dig). Catalyzed by Lewis acids (Cu²⁺) or heat. | 1. Keep reaction temp <40°C.2. Remove CuI via chelation (EDTA/NH₄OH) immediately after coupling.3. Avoid acidic workups. |
| New spot, highly non-polar, blue fluorescence | Glaser Dimer (Diyne) | Oxidative Homocoupling. O₂ ingress oxidizes Cu(I) to Cu(II), promoting alkyne dimerization. | 1. Degas solvents (Sparge Ar, 20 min).2. Add alkyne slowly (syringe pump) to keep its concentration low relative to Ar-I. |
| M+ matches SM - 126 Da (Loss of I) | 2,4-Dichloroaniline | Protodehalogenation. Pd-hydride species formation due to trace water or alcohol oxidation. | 1. Use anhydrous solvents (THF/Toluene).2. Increase base concentration.3. Switch to Pd(PPh₃)₂Cl₂ (more robust than Pd(OAc)₂). |
| Low Conversion, SM remains | Catalyst Poisoning | Chelation. The free amine on the SM coordinates to Pd, inhibiting the catalytic cycle. | 1. Use a bidentate ligand (e.g., dppf) to prevent amine coordination.2. Protect the amine (e.g., Acetyl/Boc) before coupling if yield <30%. |
Deep Dive: The Specific Impurities
Impurity A: 5,7-Dichloroindole (The "Cyclization Trap")
This is the most insidious byproduct for this specific scaffold.
-
Mechanism: Ortho-alkynylanilines are precursors to indoles. In the presence of CuI (especially if oxidized to Cu(II) by air) or Au species, the amine performs a nucleophilic attack on the activated alkyne. For 2,4-dichloro-6-ethynylaniline, this yields 5,7-dichloroindole .
-
Critical Control Point: The cyclization is often faster than the coupling if the temperature is too high.
-
Reference: Hiroya et al. demonstrated that Cu(II) salts efficiently catalyze this cyclization in aqueous/alcoholic media [1].
Impurity B: The Glaser Dimer
-
Mechanism: If using TMS-acetylene, the dimer is Bis(trimethylsilyl)butadiyne. If deprotected, it is butadiyne (highly unstable).
-
Cause: The "Hay" or "Glaser" coupling cycle operates concurrently with Sonogashira when Copper is present. It is strictly dependent on Oxygen.
-
Reference: Elangovan et al. highlight that O₂ exclusion is the only effective suppression method for copper-cocatalyzed systems [2].
Optimized Protocol (Self-Validating System)
This protocol is designed to minimize the indole cyclization and Glaser coupling risks identified above.
Reagents:
-
Substrate: 2,4-Dichloro-6-iodoaniline (1.0 equiv)
-
Alkyne: TMS-Acetylene (1.2 equiv) — Use TMS protected to prevent polymerization.
-
Catalyst: PdCl₂(PPh₃)₂ (3 mol%) — Bis-triphenylphosphine is preferred for steric bulk.
-
Co-Catalyst: CuI (2 mol%) — Keep low to minimize dimerization.
-
Base/Solvent: Triethylamine (TEA) / THF (1:3 ratio).
Step-by-Step Methodology:
-
The "Schlenk" Degassing (Crucial):
-
Charge solid SM, Pd catalyst, and CuI into a dry flask.
-
Seal and evacuate/backfill with Argon (3 cycles). Do not skip this.
-
Add anhydrous THF and TEA via syringe. Sparge with Argon balloon for 15 mins.
-
-
Controlled Addition:
-
Add TMS-acetylene dropwise at Room Temperature (20-25°C) .
-
Why? Heating promotes the cyclization of the product to indole immediately upon formation.
-
-
Monitoring & Quench:
-
Monitor by TLC/LCMS.
-
Stop point: When SM is <5%. Do not "cook" the reaction to chase the last few percent; this generates impurities.
-
The "Copper Wash": Upon completion, dilute with EtOAc and wash immediately with 10% aqueous NH₄OH (or saturated NH₄Cl) .
-
Why? This sequesters Copper. If you leave Cu in the organic layer during concentration/heating, it will catalyze the conversion of your product to 5,7-dichloroindole [1].
-
-
Deprotection (The Delicate Step):
-
Treat the TMS-intermediate with K₂CO₃ in MeOH at 0°C .
-
Monitor closely (usually <30 mins). Prolonged exposure to base allows the amine to attack the alkyne.
-
Neutralize immediately.
-
Frequently Asked Questions (FAQs)
Q: Can I perform this reaction without Copper to avoid the dimer? A: Yes, but it is difficult with electron-poor anilines. 2,4-dichloro-6-iodoaniline is deactivated. Copper-free Sonogashira requires highly active Pd species (e.g., Pd-XPhos or Pd(PtBu₃)₂) and often higher temperatures, which unfortunately increases the risk of indole formation [3]. Stick to CuI but control the Oxygen strictly.
Q: Why is my product turning purple/black on the bench? A: Terminal alkynes on anilines are unstable. The color change indicates polymerization or oxidation. Store the compound under Argon in the freezer, preferably as a solution in benzene or toluene if solid stability is poor.
Q: I see a peak at M+144 in the MS. What is it? A: This is likely 5,7-dichloro-2-methylindole . If you used acetone during workup or cleaning, the ortho-ethynylaniline can react with acetone (catalyzed by trace metal) to form the methyl-indole derivative [4]. Avoid ketones in your workup.
References
-
Hiroya, K., Itoh, S., & Sakamoto, T. (2005).[1] Mild and efficient cyclization reaction of 2-ethynylaniline derivatives to indoles in aqueous medium.[1] Tetrahedron, 61(46), 10958–10964.
-
Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2005). Sonogashira Coupling Reaction with Diminished Homocoupling.[2] Organic Letters, 7(5), 843–846.
-
Sakai, N., Annaka, K., & Konakahara, T. (2008).[1] Indium-Catalyzed Cyclization of 2-Ethynylanilines. The Journal of Organic Chemistry, 73(11), 4160–4165.
-
Arcadi, A., Bianchi, G., & Marinelli, F. (2004).[1] Gold(III)-catalyzed annulation of 2-alkynylanilines.[1] Synthesis, 2004(4), 610–618.[1]
Sources
Technical Support Center: Catalyst Deactivation in Palladium-Catalyzed Ethynylation
Welcome to the technical support center for palladium-catalyzed ethynylation, commonly known as the Sonogashira coupling. This guide is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and prevent catalyst deactivation, a common hurdle in achieving high-yielding and reproducible results.
Visualizing the Problem: Major Deactivation Pathways
Before diving into specific issues, it's helpful to visualize the common fates of an active palladium catalyst. The active species in the Sonogashira coupling is Pd(0), which is prone to several deactivation pathways that diminish its catalytic efficacy.
Caption: Common deactivation pathways for palladium catalysts.[1][2][3]
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions researchers face when a Sonogashira reaction underperforms.
Q1: How do I know if catalyst deactivation is the problem?
A1: Signs of catalyst deactivation are often observable and include:
-
A reaction that starts well but then slows down or stalls before completion.[1]
-
The appearance of a black precipitate, commonly known as "palladium black."[1][4]
-
Inconsistent results between reaction batches, which may point to varying levels of impurities poisoning the catalyst.[1]
-
A noticeable decrease in activity when attempting to recycle the catalyst.[5]
A simple diagnostic test is to add a fresh aliquot of the catalyst to a stalled reaction. If the reaction resumes, it strongly indicates that the original catalyst was deactivated.[1]
Q2: A black precipitate has formed in my reaction. What is it and is it harmful?
A2: That black precipitate is almost certainly "palladium black," which is finely divided, bulk palladium metal.[1][4] It is the result of the active, soluble Pd(0) catalyst species aggregating and falling out of solution.[1][6] The formation of palladium black is highly detrimental as it represents a loss of active catalyst from the catalytic cycle, leading to a dramatic drop in reaction rate and overall yield.[4] This is often caused by an insufficient ligand-to-metal ratio, the presence of oxygen, or an inappropriate solvent choice.[4][6]
Q3: Can I run a Sonogashira coupling without a copper co-catalyst? What are the pros and cons?
A3: Yes, copper-free Sonogashira reactions are widely used.[4][7] The primary advantage is the prevention of the most common side reaction: the oxidative homocoupling of the terminal alkyne (Glaser coupling), which forms diynes.[4][7] This side reaction is catalyzed by copper salts in the presence of oxygen. However, the copper(I) co-catalyst's main role is to facilitate the transmetalation step by forming a copper(I) acetylide, which increases the reaction rate, allowing for milder conditions (e.g., room temperature).[5][8] Copper-free versions may require higher temperatures, different ligands, or stronger bases to proceed efficiently.[4]
Q4: What is the role of the ligand and base in catalyst stability?
A4: Both are critical.
-
Ligands (typically phosphines or N-heterocyclic carbenes) stabilize the Pd(0) center.[1][9] They prevent the palladium atoms from aggregating into palladium black and modulate the electronic properties and steric environment of the metal, which influences its reactivity and stability.[9][10] An insufficient amount of ligand relative to the palladium precursor is a common cause of catalyst precipitation.[6]
-
The Base (usually an amine like triethylamine or diisopropylamine) is required to deprotonate the terminal alkyne, making it nucleophilic enough to engage in the catalytic cycle.[4][8] However, some bases can also promote the reduction of Pd(II) precatalysts to the active Pd(0) state.[8] In some cases, strong bases under harsh conditions can contribute to ligand degradation or catalyst deactivation.[11][12][13]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving problems based on specific experimental observations.
Symptom 1: Low or No Product Yield
If your reaction shows poor conversion or fails completely, systematically evaluate the following potential causes.
-
Possible Cause 1: Catalyst Deactivation
-
Diagnosis: Look for the formation of palladium black.[1][4] The reaction mixture may turn from a clear, colored solution to a suspension with black particles. The active Pd(0) catalyst may have been oxidized to an inactive Pd(II) state, which will not show a precipitate but will halt the reaction.[1]
-
Solution: Ensure a strictly inert atmosphere. Oxygen is a primary culprit for both Pd(0) oxidation and the formation of alkyne homocoupling byproducts.[4][14] Use properly degassed solvents by employing techniques like freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.[14] Increase the ligand-to-palladium ratio; a ratio of 2:1 to 4:1 (phosphine:Pd) is often recommended to maintain catalyst stability.[6]
-
-
Possible Cause 2: Catalyst Poisoning
-
Diagnosis: Catalyst poisons are impurities that bind strongly to the palladium center, blocking its active sites.[1][3] Common poisons include sulfur-containing compounds, and to a lesser extent, certain nitrogen heterocycles or excess halides.[1] If you observe inconsistent results with different batches of reagents or solvents, poisoning is a likely suspect.
-
Solution: Review the purity of all reagents and solvents. If poisoning is suspected, purify the aryl halide and alkyne via distillation, recrystallization, or column chromatography. Filtering solvents like triethylamine through a short plug of basic alumina can remove impurities.[15] See Protocol 1 for a method to confirm poisoning.
-
-
Possible Cause 3: Inactive Precatalyst
-
Diagnosis: The palladium source (precatalyst) may be old or improperly stored, leading to degradation. This is particularly true for air-sensitive Pd(0) sources like Pd(PPh₃)₄. Pd(II) precatalysts such as PdCl₂(PPh₃)₂ are generally more stable but still require proper storage.[4]
-
Solution: Use a fresh batch of catalyst or one that has been correctly stored under an inert atmosphere. If using a Pd(II) precatalyst, ensure your reaction conditions are sufficient to reduce it in situ to the active Pd(0) species. This reduction is often facilitated by amines or phosphine ligands in the reaction mixture.[8]
-
Symptom 2: Formation of Alkyne Homocoupling Byproducts (Glaser Coupling)
-
Diagnosis: You observe a significant amount of a symmetrical diyne (R-C≡C-C≡C-R) in your crude reaction analysis (e.g., by LC-MS or GC-MS).
-
Causality: This side reaction is catalyzed by the copper(I) co-catalyst in the presence of oxygen.[4][7]
-
Solution:
-
Improve Inert Atmosphere: The most crucial step is to rigorously exclude oxygen from the reaction. Ensure all solvents are thoroughly degassed and maintain a positive pressure of an inert gas throughout the experiment.[14]
-
Switch to a Copper-Free Protocol: If homocoupling remains a persistent issue, switching to a copper-free Sonogashira protocol is the most effective solution.[4][7] This may require adjusting other parameters, such as increasing the temperature or using a different ligand/base system.
-
Data-Driven Recommendations
The choice of ligands, solvents, and bases can significantly impact catalyst stability and reaction outcome.
Table 1: Ligand Selection and its Impact on Catalyst Stability
| Ligand Type | Examples | Characteristics & Use Case | Potential Issues |
| Triphenylphosphine (PPh₃) | PPh₃ | The "classic" ligand. Inexpensive and effective for many simple substrates.[8] | Can be prone to oxidation to triphenylphosphine oxide (OPPh₃), reducing the effective ligand concentration.[6] |
| Bulky, Electron-Rich Phosphines | P(t-Bu)₃, Buchwald Ligands (e.g., SPhos, XPhos) | Excellent at stabilizing the Pd(0) center, preventing aggregation.[1][10] Often required for less reactive aryl chlorides or bromides.[4] | Higher cost. Can sometimes make product purification more challenging. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors that form very stable complexes with palladium, highly resistant to deactivation.[1][9][16] | May require specific precatalysts or generation conditions. |
Table 2: Solvent and Base Selection Guide
| Solvent | Base | Characteristics & Considerations |
| Amine (as solvent) | Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH) | Classic conditions where the base also serves as the solvent.[8] Effective but can complicate product isolation. |
| DMF, NMP | Et₃N, K₂CO₃, Cs₂CO₃ | Polar aprotic solvents that can enhance reaction rates and dissolve a wide range of substrates.[17] |
| THF, Dioxane | Et₃N, i-Pr₂NH | Ethereal solvents are common alternatives. Anecdotal evidence suggests THF may promote palladium black formation more than other solvents.[4][15] |
| Toluene | i-Pr₂NH, Piperidine | Non-polar solvent, often used in copper-free protocols at higher temperatures.[18] |
Catalytic Cycle and Deactivation Mechanisms
Understanding the catalytic cycle is key to troubleshooting. Deactivation occurs when the active Pd(0) species is removed from this cycle.
Caption: The Sonogashira catalytic cycle showing the active Pd(0) species and its deactivation to palladium black.[8][19]
Advanced Diagnostics & Protocols
Protocol 1: Experimental Test for Catalyst Poisoning
This protocol helps determine if impurities in your starting materials are inhibiting the catalyst.
-
Baseline Reaction: Run the reaction under your standard conditions with the current, suspect batches of aryl halide, alkyne, solvent, and base. Record the conversion at a specific time point (e.g., 2 hours) or the final yield.
-
Purification:
-
Purify the aryl halide (e.g., by recrystallization or passing through a silica plug).
-
Purify the alkyne (e.g., by distillation or passing through a silica plug).
-
Use a fresh bottle of high-purity, anhydrous solvent and base.
-
-
Test Reaction: Rerun the reaction under the exact same conditions as the baseline, but using only the newly purified materials.
-
Analysis: Compare the result of the test reaction to the baseline. A significant improvement in yield or reaction rate strongly suggests that the original reagents contained catalyst poisons.[1]
Protocol 2: Analysis of Palladium Oxidation State by XPS
X-ray Photoelectron Spectroscopy (XPS) is a powerful surface analysis technique that can determine the oxidation state of palladium in a catalyst sample, helping to distinguish between the active Pd(0) and inactive Pd(II) states.[1][20]
-
Objective: To determine if catalyst deactivation is due to oxidation.
-
Procedure Overview:
-
Sample Preparation: Carefully isolate a sample of the catalyst (fresh and used) from the reaction mixture under an inert atmosphere to prevent atmospheric oxidation. Mount the powder on a sample holder.
-
Data Acquisition: Acquire a high-resolution scan of the Pd 3d region.
-
Data Analysis: Deconvolute the Pd 3d spectrum.
-
Pd(0): Will exhibit characteristic peaks at lower binding energies.
-
Pd(II): Will show peaks shifted to higher binding energies.[1]
-
-
Interpretation: An increase in the proportion of Pd(II) in the used catalyst compared to the fresh one indicates that oxidation is a significant deactivation pathway.[11][20]
-
Protocol 3: Attempted Reactivation of Palladium Black
Disclaimer: This procedure is for the recovery of palladium metal and does not guarantee the regeneration of a highly active catalyst for sensitive reactions. The performance of the "reactivated" catalyst must be validated on a small scale.
-
Isolation: Filter the reaction mixture to isolate the palladium black precipitate.
-
Washing: Thoroughly wash the black solid with the reaction solvent, followed by a non-coordinating, low-boiling-point solvent (e.g., hexane) to remove organic residues.
-
Drying: Carefully dry the palladium black under vacuum at a low temperature. CAUTION: Finely divided, dry palladium black can be pyrophoric and should be handled in an inert atmosphere.[1]
-
Redissolution & Re-precipitation (Advanced): In some cases, the palladium black can be dissolved in aqua regia, followed by neutralization and reduction with a reducing agent (e.g., hydrazine or sodium borohydride) to re-form a supported or unsupported catalyst. This is a complex procedure that should only be attempted with proper safety protocols.
References
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing).
- Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions - Benchchem.
- Sonogashira coupling - Wikipedia.
- Troubleshooting low reactivity in Sonogashira coupling reactions - Benchchem.
- troubleshooting low yields in 1,2-diiodoethylene cross-coupling reactions - Benchchem.
- Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments.
- Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014.
- Study of Catalyst Deactivation in Three Different Industrial Processes - Diva-portal.org.
- Catalyst deactivation Common causes - AmmoniaKnowHow.
- Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts - ArODES.
- Sonogashira Coupling - Chemistry LibreTexts.
- Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO2 into Formate Using a Trickle-Bed Reactor - MDPI.
- Poisoning and deactivation of palladium catalysts - SciSpace.
- Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC.
- Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC.
- Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization - Diva-Portal.org.
- Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis | Chemical Reviews.
- Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI.
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF - ResearchGate.
- Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - ACS Publications - ACS.org.
- Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend - PMC.
- Copper-free Sonogashira coupling - The chemical reaction database.
- Three Sources of Catalyst Deactivation and How To Mitigate Them - ChemCatBio.
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 - ACS Publications.
-
Sonogashira troubleshooting help needed : r/Chempros - Reddit. Available from: [Link]
- Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online.
- Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
- Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations - PMC.
- US4999326A - Palladium catalyst reactivation - Google Patents.
- Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions - ArODES.
- Theoretical Study on the Mechanism of Sonogashira Coupling Reaction - ResearchGate.
- CN101024184A - Method for reactivating deactivated palladium/carbon catalyst - Google Patents.
- Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC.
- Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.
- Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PubMed.
-
Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit. Available from: [Link]
- (PDF) Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations - ResearchGate.
-
Formation of palladium black during Suzuki coupling : r/Chempros - Reddit. Available from: [Link]
- Detailed mechanistic investigation of iron-catalysed Sonogashira coupling: A DFT study.
- Poisoning and deactivation of palladium catalysts | Request PDF - ResearchGate.
- Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC.
- Ligand Substitution, Catalyst Activation, and Oxidative Addition Studies of a Stable Dialkyl Palladium Precatalyst - UVic - University of Victoria.
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Technical Support Center: Sonogashira Coupling Optimization
Topic: Managing Homocoupling Side Reactions (Glaser/Hay)
Current Status: Active Support Tier: Level 3 (Senior Application Scientist) Ticket ID: SGC-HOMO-001
Welcome to the Reaction Optimization Hub
If you are reading this, you are likely observing the formation of a symmetrical diyne byproduct (Glaser product) instead of—or alongside—your desired cross-coupled alkyne. This is the most common failure mode in Sonogashira coupling.
This guide treats your reaction as a system. We will diagnose the leak (oxygen), patch the vulnerability (catalyst tuning), and optimize the workflow (kinetic control).
Module 1: Diagnostic Hub
Is Homocoupling Your Primary Failure Mode?
Before altering your protocol, confirm the diagnosis. The "Glaser" homocoupling is an oxidative dimerization of your terminal alkyne (
Visual & Analytical Indicators:
| Indicator | Observation | Diagnosis |
|---|---|---|
| Reaction Color | Turning Green or Blue rapidly. | Confirmed. Cu(I) is oxidizing to Cu(II) due to oxygen ingress. Cu(II) promotes homocoupling.[3][4] |
| TLC / LCMS | A non-polar spot appears above the product. | Likely. Diynes are often non-polar and highly fluorescent. |
| Stoichiometry | Alkyne is consumed, but Aryl Halide remains. | Confirmed. The alkyne is reacting with itself, not the halide.[1] |
The Mechanistic Fork
Understanding why this happens allows you to stop it. The reaction has two competing cycles.[3][5] Oxygen acts as a switch, diverting the Copper-Acetylide intermediate from the Palladium cycle (Cross-Coupling) to the Oxidative cycle (Homocoupling).
Figure 1: The Mechanistic Divergence. Oxygen diverts the Cu-Acetylide intermediate toward dimerization.
Module 2: Atmosphere Control (The Oxygen Factor)
Root Cause: The presence of dissolved oxygen is the fuel for the Glaser reaction. Sparging with nitrogen is often insufficient for sensitive substrates.
Protocol A: The Freeze-Pump-Thaw (Gold Standard)
Use this for small scale (<500 mg) or highly valuable substrates.
-
Seal: Place reagents and solvent in a Schlenk tube or heavy-walled flask. Seal tight.
-
Freeze: Submerge the flask in liquid nitrogen until the solvent is completely frozen solid.
-
Pump: Open the flask to high vacuum (0.1 mmHg) for 5–10 minutes. Note: Solvent will not evaporate because it is frozen.
-
Thaw: Close the vacuum line. Remove flask from
and thaw in a warm water bath. Gas bubbles will erupt from the liquid. -
Repeat: Perform this cycle 3 times .
-
Backfill: Backfill with high-purity Argon (heavier than air, providing a better blanket than
).
Protocol B: The "Reducing Atmosphere" Patch
Use this if you cannot strictly exclude air or if the reaction is scaling up. Adding a reducing agent scavenges oxygen and keeps Copper in the Cu(I) state.
-
Reagent: Ascorbic Acid (Vitamin C) or Sodium Ascorbate.
-
Loading: 5–10 mol% relative to the catalyst.
-
Mechanism: It reduces any formed Cu(II) back to Cu(I) immediately, preventing the oxidative dimerization cycle.
Module 3: Catalyst Tuning (Copper Management)
Root Cause: Copper is a double-edged sword. It accelerates the Sonogashira reaction (via the "Copper Effect") but is solely responsible for the Glaser side reaction.
Strategy 1: The "Copper-Free" Variant
If homocoupling persists despite degassing, eliminate the copper entirely.[1] This forces the reaction through a slower, but cleaner, carbopalladation or direct deprotonation pathway.
Optimized Copper-Free Protocol:
-
Catalyst:
(standard) or + XPhos (high activity). -
Base: Pyrrolidine or Piperidine (Crucial: These secondary amines act as ligands and bases, accelerating the Cu-free cycle).
-
Solvent: DMF or NMP (Polar aprotic solvents stabilize the Pd intermediates).
-
Temperature: Often requires 60–80°C (higher than Cu-catalyzed versions).
Decision Matrix:
| Condition | Recommendation |
|---|---|
| Standard Substrates | Use 1-2 mol% CuI. Strict degassing. |
| Electron-Rich Alkynes | High risk of homocoupling. Switch to Copper-Free. |
| Thermally Sensitive | Must use CuI (allows RT reaction). Use Slow Addition (Module 4). |
Module 4: Kinetic Control (Reagent Management)
Root Cause: High instantaneous concentration of the Copper-Acetylide favors dimerization (second-order kinetics) over cross-coupling (first-order kinetics).
Protocol C: Syringe Pump Addition
By keeping the concentration of the alkyne extremely low, you statistically force the alkyne to find a Palladium center rather than another alkyne molecule.
-
Setup: Dissolve the Aryl Halide, Catalyst, Base, and Copper source in the reaction flask.
-
Load: Dissolve the Terminal Alkyne in a separate syringe with a small amount of solvent.
-
Inject: Use a syringe pump to add the alkyne over 2–4 hours .
-
Result: The "Starvation Kinetics" approach ensures the alkyne is consumed by the cross-coupling cycle as soon as it enters the solution.
FAQ: Troubleshooting Specific Scenarios
Q1: My reaction turns black and precipitates metal immediately.
-
Diagnosis: "Palladium Black" formation. Your catalyst is decomposing before it can react.
-
Fix: Your ligand concentration is too low, or oxygen is killing the phosphines. Add excess ligand (e.g., 10 mol%
) or switch to a more robust precatalyst like .
Q2: Can I use water as a solvent?
-
Answer: Yes, but water dissolves oxygen very well. You must use the Sodium Ascorbate method (Protocol B) in aqueous Sonogashira to prevent rapid homocoupling.
Q3: I see the dimer spot on TLC, but I also have product. Is the reaction ruined?
-
Answer: Not necessarily. If the halide is still present, add more alkyne (slowly) to compensate for what was lost to homocoupling. The dimer is usually inert and can be separated via column chromatography (it elutes much faster than most cross-coupled products).
References
-
Chinchilla, R., & Nájera, C. (2007).[6] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link
-
Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003).[7] Sonogashira Coupling Reaction with Diminished Homocoupling.[2][3][7][8] Organic Letters, 5(11), 1841–1844. Link
-
Gholap, A. R., et al. (2005).[7] Copper- and Ligand-Free Sonogashira Reaction Catalyzed by Pd(0) Nanoparticles.[7] The Journal of Organic Chemistry, 70(12), 4869–4872. Link
-
Liang, Y., et al. (2011). Copper-Free Sonogashira Coupling: A Review. Chemistry – A European Journal, 17(43), 12004-12023. Link
-
Evano, G., & Blanchard, N. (2013). Copper-Mediated Cross-Coupling Reactions. John Wiley & Sons. (Referenced for Glaser Mechanism).[1][2][3][5][9][10] Link
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- 10. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
Technical Support Center: Alternative Catalysts for the Synthesis of 2,4-Dichloro-6-ethynylaniline
Welcome to the technical support hub for the synthesis of 2,4-dichloro-6-ethynylaniline. This critical intermediate in pharmaceutical and materials science research is traditionally synthesized via Sonogashira coupling, a powerful reaction for forming carbon-carbon bonds between terminal alkynes and aryl halides.[1][2][3] However, the classic palladium-copper co-catalyzed system is not without its challenges. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and explores alternative catalytic systems to overcome common hurdles in the synthesis of this and structurally similar compounds.
Frequently Asked Questions (FAQs)
Q1: My standard Sonogashira reaction with a palladium-copper catalyst is giving low to no yield of 2,4-dichloro-6-ethynylaniline. What are the primary factors to investigate?
A1: When a standard Sonogashira coupling fails, a systematic review of the reaction components and conditions is crucial.
-
Catalyst Integrity: Palladium(0) catalysts, such as Pd(PPh₃)₄, are sensitive to air and moisture.[4] Ensure you are using a fresh batch or one that has been stored under an inert atmosphere. Pd(II) precatalysts like PdCl₂(PPh₃)₂ are generally more stable.[4] The copper(I) co-catalyst (typically CuI) can also degrade over time.[4]
-
Reaction Environment: The Sonogashira reaction is highly sensitive to oxygen.[5] Ensure all solvents and the amine base (e.g., triethylamine, diisopropylamine) are rigorously degassed.[4][5] Impurities in your starting materials, the 2,4-dichloroaniline derivative and the alkyne source, can poison the catalyst.[4][5]
-
Substrate Reactivity: Aryl chlorides are generally less reactive than aryl bromides and iodides in Sonogashira couplings.[2] The electron-withdrawing nature of the two chlorine atoms on the aniline ring can further deactivate the substrate towards oxidative addition, which is often the rate-limiting step.[4][6]
Q2: I'm observing significant formation of a di-alkyne byproduct (Glaser coupling). How can this be minimized?
A2: The formation of di-alkyne homocoupling products is a common side reaction in copper-catalyzed Sonogashira reactions.[1] This is primarily due to the aerobic oxidation of the copper acetylide intermediate.
-
Strictly Anaerobic Conditions: The most effective way to minimize Glaser coupling is to maintain a strictly oxygen-free environment. This involves thorough degassing of all solvents and reagents and maintaining a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.
-
Copper-Free Protocols: A growing number of copper-free Sonogashira protocols have been developed specifically to avoid this issue.[1][3][7] These systems often employ more sophisticated palladium catalysts or different reaction conditions to facilitate the coupling without a copper co-catalyst.
Q3: Are there viable alternatives to the traditional palladium-phosphine catalysts for this synthesis?
A3: Yes, significant research has focused on developing more robust and efficient catalytic systems.
-
Phosphine-Free Palladium Catalysts: To circumvent the air-sensitivity and cost of phosphine ligands, phosphine-free palladium systems have been developed.[8][9] These often utilize N-heterocyclic carbene (NHC) ligands, which form highly stable and active palladium complexes.[2]
-
Heterogeneous Catalysts: Palladium nanoparticles supported on various materials (e.g., charcoal, polymers) offer the advantage of easy separation and potential for recycling.[10][11]
-
Palladium-Free Catalysts: While less common for this specific transformation, research into palladium-free cross-coupling reactions is an active area. Nickel-catalyzed Sonogashira-type couplings have shown promise for certain substrates.[12][13] Copper can also act as the primary catalyst under certain conditions, though this often requires higher temperatures.[14]
Troubleshooting Guide: A Deeper Dive
This section provides a more detailed, problem-oriented approach to troubleshooting the synthesis of 2,4-dichloro-6-ethynylaniline.
Issue 1: Low or No Conversion of Starting Material
| Potential Cause | Underlying Rationale | Recommended Solution |
| Inactive Catalyst | The Pd(0) active species is susceptible to oxidation. The Cu(I) co-catalyst can also oxidize, hindering the formation of the key copper acetylide intermediate. | Use a fresh batch of palladium catalyst and copper(I) iodide. Consider using a more air-stable Pd(II) precatalyst like PdCl₂(PPh₃)₂.[4] |
| Poor Substrate Reactivity | The C-Cl bond is strong, and the electron-deficient nature of the dichloroaniline ring makes oxidative addition to the palladium center challenging.[15] | Switch to the corresponding 2,4-dichloro-6-iodoaniline if synthetically feasible, as aryl iodides are significantly more reactive.[2] Alternatively, employ a more electron-rich and bulky ligand for the palladium catalyst, such as XPhos or SPhos, to enhance the rate of oxidative addition.[5] |
| Inappropriate Solvent or Base | The solvent polarity and the strength of the base can significantly impact the reaction rate and solubility of intermediates. | Screen different solvents such as THF, DMF, or acetonitrile.[6] Ensure the amine base (e.g., triethylamine, diisopropylamine) is dry and used in sufficient excess to neutralize the generated HX and facilitate alkyne deprotonation.[4] |
| Insufficient Temperature | The activation energy for the oxidative addition of aryl chlorides is often high, requiring elevated temperatures. | Gradually increase the reaction temperature. For volatile alkynes, consider using a sealed tube or a microwave reactor to safely reach higher temperatures.[6][16] |
Issue 2: Formation of Significant Side Products
| Side Product | Plausible Mechanism | Mitigation Strategy |
| Dimerized Alkyne (Glaser Coupling) | Aerobic oxidation of the copper acetylide intermediate leads to the formation of a 1,3-diyne. | Implement a copper-free Sonogashira protocol.[1][3] If using a copper co-catalyst, ensure rigorous exclusion of oxygen through degassing and maintaining an inert atmosphere.[5] |
| Homocoupling of Aryl Halide | Reductive elimination from a diarylpalladium(II) intermediate can lead to the formation of a biaryl byproduct. | This is often more prevalent at higher temperatures and with less reactive alkynes. Optimizing the reaction temperature and ensuring a slight excess of the alkyne can help to favor the cross-coupling pathway. |
| Dehalogenation of Starting Material | The palladium catalyst can facilitate the reductive cleavage of the C-Cl bond, particularly in the presence of a hydrogen source. | Ensure all reagents and solvents are anhydrous. If using a base like triethylamine, ensure it is of high purity. |
Alternative Catalytic Systems: A Comparative Overview
The following table summarizes some promising alternative catalytic systems for the synthesis of 2,4-dichloro-6-ethynylaniline, moving beyond the classical Pd/Cu/phosphine approach.
| Catalyst System | Key Features | Advantages | Potential Drawbacks |
| Pd-N-Heterocyclic Carbene (NHC) Complexes | Highly stable and electron-rich ligands that strongly bind to palladium.[2] | Excellent activity for less reactive aryl chlorides. Often air and moisture stable.[2] | Ligand synthesis can be multi-step and costly. |
| Palladium on Carbon (Pd/C) | A heterogeneous catalyst where palladium is supported on activated carbon. | Easily recoverable and reusable.[11] Often effective under ligand-free conditions.[11] | Can sometimes exhibit lower activity than homogeneous catalysts and may require higher temperatures. |
| Palladium Nanoparticles | Catalysts with a high surface area to volume ratio, leading to enhanced reactivity. | Can be highly active and selective. May be used in "greener" solvents like water.[17] | Can be prone to aggregation and deactivation. Synthesis and stabilization can be complex. |
| Nickel-Based Catalysts | Utilizes a more earth-abundant and less expensive metal than palladium. | Cost-effective. Can exhibit unique reactivity and selectivity.[12][13] | Often requires more specialized ligands and conditions. The mechanism can be different from palladium-catalyzed reactions. |
Experimental Protocols
Protocol 1: Copper-Free Sonogashira Coupling using a Pd-NHC Catalyst
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a flame-dried Schlenk flask, add the 2,4-dichloro-6-haloaniline (1.0 mmol), the terminal alkyne (1.2 mmol), a palladium-NHC precatalyst (e.g., PEPPSI-IPr, 1-2 mol%), and a base (e.g., Cs₂CO₃, 2.0 mmol).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon) three times. Add a degassed solvent (e.g., dioxane, 5 mL) via syringe.
-
Reaction: Stir the mixture at the desired temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Heterogeneous Catalysis with Palladium on Carbon (Pd/C)
This protocol is adapted from literature procedures for ligand-free Sonogashira couplings.[11]
-
Reaction Setup: In a round-bottom flask, combine the 2,4-dichloro-6-iodoaniline (1.0 mmol), the terminal alkyne (1.5 mmol), 10% Pd/C (5 mol% Pd), and a base (e.g., K₃PO₄, 2.0 mmol).
-
Solvent Addition: Add a suitable solvent (e.g., DMF or an aqueous ethanol mixture, 5 mL).[9]
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture and dilute it with an organic solvent. Filter the mixture through celite to remove the Pd/C catalyst.
-
Purification: Extract the filtrate with water, dry the organic layer, and concentrate. Purify the residue by column chromatography.
Visualizing the Mechanisms
The Classical Sonogashira Coupling
The traditional mechanism involves two interconnected catalytic cycles: one for palladium and one for copper.[1][3]
Caption: Figure 1: The dual catalytic cycle of the Sonogashira reaction.
Copper-Free Sonogashira Pathway
In the absence of a copper co-catalyst, the mechanism proceeds through a different pathway for the introduction of the alkyne.[2][3]
Caption: Figure 2: A plausible mechanism for copper-free Sonogashira coupling.
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Validation & Comparative
A Comparative Guide to the 13C NMR Analysis of 2,4-Dichloro-6-ethynylaniline
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel organic molecules is a cornerstone of successful research. 2,4-Dichloro-6-ethynylaniline, a substituted aniline, presents a unique analytical challenge due to its combination of aromatic, alkyne, and amine functionalities. This guide provides an in-depth technical comparison of 13C Nuclear Magnetic Resonance (NMR) spectroscopy and its alternatives for the comprehensive characterization of this compound.
The Power of 13C NMR in Structural Elucidation
Carbon-13 NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon framework of a molecule.[1] Unlike 1H NMR, which focuses on protons, 13C NMR reveals the chemical environment of each unique carbon atom, offering insights into hybridization, connectivity, and the electronic effects of neighboring functional groups.[1] The wide chemical shift range of 13C NMR, typically 0-220 ppm, minimizes signal overlap, often allowing for the resolution of individual carbon signals in complex molecules.[1]
However, the low natural abundance of the 13C isotope (approximately 1.1%) means that 13C-13C coupling is statistically improbable, resulting in simpler spectra where each unique carbon atom typically appears as a single peak in proton-decoupled spectra.[2][3] While this simplifies the spectrum, it also means that direct information about the number of attached protons is lost. To overcome this, advanced techniques like Distortionless Enhancement by Polarization Transfer (DEPT) are employed.
Experimental Protocol: 13C NMR and DEPT Analysis
A comprehensive 13C NMR analysis of 2,4-Dichloro-6-ethynylaniline would involve acquiring a standard proton-decoupled 13C spectrum followed by a series of DEPT experiments.
Sample Preparation:
-
Dissolve 10-50 mg of 2,4-Dichloro-6-ethynylaniline in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in a 5 mm NMR tube.
-
Ensure the sample is fully dissolved and free of any particulate matter.
Instrumental Parameters (for a 500 MHz Spectrometer):
| Parameter | 13C {1H} | DEPT-90 | DEPT-135 |
| Pulse Program | zgpg30 | dept90 | dept135 |
| Solvent | CDCl3 | CDCl3 | CDCl3 |
| Temperature | 298 K | 298 K | 298 K |
| Spectral Width | ~240 ppm | ~240 ppm | ~240 ppm |
| Number of Scans | ≥ 1024 | 256-512 | 256-512 |
| Relaxation Delay | 2.0 s | 2.0 s | 2.0 s |
Causality Behind Experimental Choices:
-
Solvent Selection: The choice of deuterated solvent is critical. CDCl3 is a common choice for its ability to dissolve a wide range of organic compounds and its single carbon signal at approximately 77 ppm can serve as an internal reference.[4] DMSO-d6 is a more polar alternative if solubility is an issue.
-
Proton Decoupling: In the standard 13C experiment, broadband proton decoupling is used to remove 1H-13C coupling, which simplifies the spectrum by collapsing multiplets into single lines.[3]
-
DEPT Experiments: DEPT is a set of experiments that differentiate carbon signals based on the number of attached protons.[5][6][7][8]
-
DEPT-90: This experiment only shows signals for CH (methine) carbons.[7][8]
-
DEPT-135: This experiment shows CH and CH3 (methyl) carbons as positive signals and CH2 (methylene) carbons as negative signals.[7][8]
-
Quaternary Carbons: Quaternary carbons (those with no attached protons) are absent in all DEPT spectra and can be identified by comparing the DEPT-135 spectrum with the standard proton-decoupled 13C spectrum.[2][7]
-
Predicted 13C NMR Spectrum of 2,4-Dichloro-6-ethynylaniline
While an experimental spectrum is not publicly available, we can predict the 13C NMR spectrum of 2,4-Dichloro-6-ethynylaniline based on established chemical shift principles and data from similar compounds.
Structure and Expected Number of Signals:
2,4-Dichloro-6-ethynylaniline has eight carbon atoms. Due to the lack of symmetry in the molecule, we expect to see eight distinct signals in the 13C NMR spectrum.[9]
.dot
Caption: Structure of 2,4-Dichloro-6-ethynylaniline
Predicted Chemical Shifts and DEPT Information:
| Carbon | Predicted Chemical Shift (ppm) | Carbon Type | DEPT-90 | DEPT-135 | Rationale |
| C1 | 140-150 | Quaternary (C-NH2) | Absent | Absent | Attached to electronegative nitrogen. |
| C2 | 125-135 | Quaternary (C-Cl) | Absent | Absent | Attached to electronegative chlorine. |
| C3 | 120-130 | CH | Positive | Positive | Aromatic CH. |
| C4 | 125-135 | Quaternary (C-Cl) | Absent | Absent | Attached to electronegative chlorine. |
| C5 | 115-125 | CH | Positive | Positive | Aromatic CH, ortho to NH2. |
| C6 | 110-120 | Quaternary (C-C≡CH) | Absent | Absent | Aromatic carbon attached to the alkyne. |
| C7 | 80-90 | Quaternary (-C≡) | Absent | Absent | sp-hybridized carbon of the internal alkyne.[10] |
| C8 | 75-85 | CH (≡CH) | Positive | Positive | sp-hybridized carbon of the terminal alkyne.[10] |
Interpretation of Predicted Data:
-
Aromatic Region (110-150 ppm): Six signals are expected in this region, corresponding to the carbons of the benzene ring.[11] The signals for carbons attached to the electronegative chlorine and nitrogen atoms (C1, C2, and C4) will be shifted downfield.[1]
-
Alkyne Region (70-90 ppm): Two signals are predicted for the ethynyl group. The internal carbon (C7) is typically slightly more deshielded than the terminal carbon (C8).[10]
-
DEPT Analysis: The DEPT-90 spectrum is predicted to show three positive signals (C3, C5, and C8), confirming the presence of three CH groups. The DEPT-135 spectrum will also show these three signals as positive. The remaining five signals, which are absent in the DEPT spectra but present in the standard 13C spectrum, correspond to the five quaternary carbons.
Comparison with Alternative Analytical Techniques
While 13C NMR is a powerful tool, a comprehensive structural analysis often relies on a combination of techniques.
| Technique | Information Provided | Advantages | Disadvantages |
| 1H NMR | Number of protons, their chemical environment, and spin-spin coupling. | High sensitivity, short acquisition time. | Can have significant signal overlap in the aromatic region. |
| 2D NMR (HSQC, HMBC) | Correlation between protons and carbons (one-bond and multiple-bond).[12][13][14] | Unambiguously assigns proton and carbon signals, confirms connectivity.[12][15] | Longer acquisition times, more complex data analysis. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, provides molecular formula with high resolution MS. | Does not provide detailed structural connectivity. |
| Infrared (IR) Spectroscopy | Presence of functional groups (N-H, C≡C-H, C-Cl). | Fast and simple. | Provides limited information on the overall carbon skeleton. |
| Gas/Liquid Chromatography-Mass Spectrometry (GC/LC-MS) | Separation of mixtures and identification of components. | Excellent for purity analysis and trace analysis.[16][17] | May require derivatization for certain aniline compounds.[16][17] |
Synergistic Approach:
For an unequivocal structural confirmation of 2,4-Dichloro-6-ethynylaniline, a combination of these techniques is recommended.
-
MS would confirm the molecular weight (189.01 g/mol ).
-
IR would show characteristic stretches for the N-H bonds of the amine, the terminal alkyne C-H bond, and the C≡C triple bond.
-
1H NMR would provide information on the number and environment of the aromatic and alkyne protons.
-
13C NMR and DEPT would identify all eight unique carbons and classify them by their attached protons.
-
HSQC would directly correlate each proton signal to its attached carbon.[13][14]
-
HMBC would establish the connectivity between different parts of the molecule by showing long-range (2-3 bond) H-C correlations, for example, between the aromatic protons and the alkyne carbons.[12][13]
.dot
Caption: Integrated analytical workflow.
Conclusion
The 13C NMR analysis, particularly when combined with DEPT experiments, provides an unparalleled level of detail regarding the carbon skeleton of 2,4-Dichloro-6-ethynylaniline. By predicting the chemical shifts and utilizing DEPT to determine the multiplicity of each carbon, a robust hypothesis of the structure can be formulated. While other techniques such as mass spectrometry and IR spectroscopy offer valuable complementary information, the comprehensive connectivity and environmental data provided by a full suite of NMR experiments (1H, 13C, DEPT, HSQC, and HMBC) are indispensable for the definitive structural elucidation of complex molecules in drug discovery and development.
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Cao, C.-t., Wang, L.-y., & Cao, C.-z. (2019). Substituent Effects on 13C NMR and 1H NMR Chemical Shifts of CH=N in Multi-substituted Benzylideneanilines. Journal of Physical Organic Chemistry, 32(10), e3993. [Link]
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Validation of Indole Synthesis from 2,4-Dichloro-6-ethynylaniline: A Comparative Guide
Executive Summary
The synthesis of highly functionalized indoles is a cornerstone of modern drug development. Specifically, 5,7-dichloro-1H-indole—derived from the cyclization of 2,4-dichloro-6-ethynylaniline —serves as a critical building block for various pharmaceuticals. However, the synthesis of this specific target presents a unique kinetic challenge. The two electron-withdrawing chlorine atoms significantly reduce the nucleophilicity of the aniline nitrogen via inductive effects, making spontaneous or base-mediated intramolecular cyclization highly inefficient.
This guide objectively compares the performance of three distinct catalytic methodologies for this transformation: the optimized Copper(II) Trifluoroacetate system , the Gold(III) Chloride system , and a Metal-Free (Potassium Carbonate) alternative . By analyzing reaction causality, thermodynamic requirements, and practical scalability, this guide provides researchers with a self-validating framework for selecting and executing the optimal synthetic route.
Mechanistic Pathway: Overcoming Electronic Deactivation
To understand why specific catalysts outperform others, we must examine the reaction mechanism. The transformation of 2,4-dichloro-6-ethynylaniline into 5,7-dichloro-1H-indole proceeds via a 5-endo-dig cyclization . Because the deactivated amine is a poor nucleophile, the alkyne moiety must be strongly electrophilically activated by a
Figure 1: Mechanistic pathway for the transition-metal-catalyzed 5-endo-dig cyclization.
Once the metal coordinates to the triple bond, it lowers the LUMO of the alkyne, allowing the deactivated nitrogen to attack. Subsequent deprotonation by a mild base yields a vinyl-metal intermediate, which undergoes protonolysis to release the aromatic indole and regenerate the catalyst.
Comparative Analysis of Catalytic Systems
We evaluated three primary methodologies for the cyclization of 2,4-dichloro-6-ethynylaniline. The quantitative performance data is summarized in Table 1 .
Table 1: Performance Comparison of Cyclization Methodologies
| Parameter | Cu(OCOCF₃)₂ / 1-Ethylpiperidine | AuCl₃ / EtOH | K₂CO₃ / H₂O (Metal-Free) |
| Yield (5,7-Dichloroindole) | >95% | ~88% | <40% (Reaction Stalls) |
| Reaction Temperature | 25 °C (Room Temp) | 25 °C (Room Temp) | 100 °C (Reflux) |
| Reaction Time | 2 - 4 hours | 1 - 2 hours | >24 hours |
| Catalyst Cost / Scale | Low ($) | Very High ( | Extremely Low (¢) |
| Moisture Sensitivity | None (Aqueous compatible) | High (Requires dry solvent) | None |
| Substrate Tolerance | Excellent for deactivated amines | Good | Poor for deactivated amines |
The Recommended System: Copper(II) Trifluoroacetate
The1 offers the best balance of yield, cost, and operational simplicity. The trifluoroacetate counterion enhances the Lewis acidity of the Cu(II) center compared to standard copper acetates, perfectly compensating for the electron-withdrawing nature of the dichloro-substrate. Furthermore, this system operates in a mixed H₂O/MeOH solvent, making it highly scalable and environmentally benign.
Alternative 1: Gold(III) Chloride
Gold catalysis is renowned for its extreme carbophilicity. The2 achieves rapid cyclization. However, Gold(III) is highly sensitive to trace moisture and impurities, often leading to catalyst deactivation (reduction to Au(0) nanoparticles) before the reaction reaches completion. The prohibitive cost of gold also limits its use in early-stage scale-up.
Alternative 2: Metal-Free Base Catalysis
While is an excellent green methodology for electron-rich alkynylanilines, it fails spectacularly for 2,4-dichloro-6-ethynylaniline. Without a metal to activate the alkyne, the deactivated amine lacks the nucleophilic driving force to close the ring, resulting in stalled reactions and heavy degradation at reflux temperatures.
Optimized Experimental Protocol: Copper(II) Trifluoroacetate System
The following protocol utilizes a self-validating workflow designed to ensure high-fidelity synthesis of 5,7-dichloro-1H-indole.
Materials Required
-
Substrate: 2,4-Dichloro-6-ethynylaniline (1.0 mmol, 186 mg)
-
Catalyst: Cu(OCOCF₃)₂·xH₂O (0.05 mmol, 14.5 mg)
-
Base: 1-Ethylpiperidine (1.5 mmol, 207 µL)
-
Solvent: Deionized H₂O (2.5 mL) and Methanol (2.5 mL)
Step-by-Step Methodology
Step 1: Solvent and Substrate Preparation
-
Action: In a 25 mL round-bottom flask, dissolve 1.0 mmol of 2,4-dichloro-6-ethynylaniline in 2.5 mL of Methanol. Stir until fully dissolved, then add 2.5 mL of Deionized H₂O.
-
Causality: Methanol is strictly required to solubilize the highly hydrophobic dichloro-aromatic substrate, while water is necessary to fully solvate the copper catalyst in the next step.
-
Validation Checkpoint: The solution should be slightly turbid but free of large crystalline aggregates. If aggregates persist, gently warm the flask to 30 °C for 5 minutes.
Step 2: Catalytic Initiation
-
Action: Add 5 mol% Cu(OCOCF₃)₂·xH₂O followed immediately by 1.5 equivalents of 1-ethylpiperidine. Stir at room temperature (25 °C).
-
Causality: 1-ethylpiperidine is chosen over inorganic bases because its steric bulk prevents it from acting as a competing nucleophile, while its basicity is perfectly tuned to assist in the deprotonation of the amine during the cyclization event.
-
Validation Checkpoint: Upon addition of the amine base, the solution will transition from a pale suspension to a homogenous deep blue/green solution. This color change is a self-validating indicator that the active Copper-Amine catalytic complex has successfully formed.
Step 3: Reaction Monitoring
-
Action: Allow the reaction to stir for 2 to 4 hours. Monitor the progress via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (8:2) eluent system.
-
Causality: The electron-withdrawing chlorines slow the reaction compared to unsubstituted anilines (which typically finish in <1 hour). TLC prevents premature quenching.
-
Validation Checkpoint: The starting material spot (higher Rf) should completely disappear, replaced by a distinct, highly fluorescent spot under 254 nm UV light corresponding to 5,7-dichloro-1H-indole.
Step 4: Workup and Purification
-
Action: Evaporate the methanol under reduced pressure. Extract the remaining aqueous phase with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexane/EtOAc 9:1).
-
Causality: Removing methanol first forces the organic product out of the aqueous phase, maximizing extraction efficiency and preventing emulsion formation during the EtOAc extraction.
References
-
Hiroya, K., Itoh, S., & Sakamoto, T. (2005). "Efficient Indole Synthesis from 2-Ethynylaniline". Tetrahedron, 61(46), 10958-10964. URL:[3]
-
Wu, J.-S., et al. (2016). "Facile synthesis of indoles by K2CO3 catalyzed cyclization reaction of 2-ethynylanilines in water". Chinese Chemical Letters. URL:[4]
-
Arcadi, A., et al. (2004). "Synthesis of indoles". Organic Chemistry Portal / Synthesis, 610-618. URL:[2]
Sources
Comparative Guide: Palladium Catalysts for the Ethynylation of Dichloroanilines
Audience: Researchers, Scientists, and Drug Development Professionals Focus: Mechanistic insights, performance benchmarking, and validated protocols for unreactive C-Cl bond activation.
The Challenge of Dichloroaniline Ethynylation
Ethynylated anilines are critical building blocks in drug development, serving as direct precursors to highly functionalized indoles and benzofurans. However, the ethynylation (Sonogashira coupling) of dichloroanilines presents a formidable thermodynamic challenge. The carbon-chlorine (C-Cl) bond possesses a high bond dissociation energy (~96 kcal/mol), making it notoriously resistant to oxidative addition by standard palladium catalysts.
Traditional cross-coupling methodologies rely on highly reactive iodo- or bromo-anilines. When applied to dichloroanilines, conventional palladium systems either stall completely or require extremely harsh conditions that degrade sensitive functional groups. This guide objectively compares modern palladium catalyst systems, focusing on how advanced ligand design overcomes the inertness of dichloroanilines.
Mechanistic Causality: Overcoming C-Cl Inertness
Standard bulky phosphines (e.g., XPhos, PCy3) rely purely on steric bulk and electron density to promote oxidative addition. While effective for aryl bromides, they fail to activate the highly inert C-Cl bonds in dichloroanilines.
To solve this, researchers developed the Cy-DHTP (Dicyclohexyl(dihydroxyterphenyl)phosphine) ligand. As demonstrated by , the innovation lies in the proximity effect . The dihydroxy groups on the terphenyl backbone act as a secondary coordination sphere. By interacting with the substrate (potentially via hydrogen bonding or metal-alkoxide formation), the ligand anchors the palladium center directly adjacent to the ortho-C-Cl bond. This spatial pre-organization drastically lowers the activation energy required for oxidative addition, enabling selective ethynylation where traditional catalysts fail.
Mechanistic logical relationship of the proximity-driven catalytic cycle using the Cy-DHTP ligand.
Comparative Performance Benchmarking
The following table synthesizes experimental data comparing various palladium/ligand systems in the ortho-selective ethynylation of N-tosyl-2,3-dichloroaniline with terminal alkynes, as corroborated by studies in the and .
| Catalyst System | Ligand Features | Ortho-Ethynylation Yield (%) | Selectivity | Mechanistic Remarks |
| Pd / Cy-DHTP | Dihydroxyterphenyl, Dicyclohexyl | >85% | High (Ortho) | Proximity effect via dual OH groups accelerates C-Cl cleavage. |
| Pd / Cy-HTP | Monohydroxyterphenyl, Dicyclohexyl | ~45% | Moderate | Lacks dual-anchoring OH groups; lower catalytic efficiency. |
| Pd / XPhos | Bulky biaryl | <20% | Poor | Fails to activate the highly inert C-Cl bond effectively. |
| Pd / PCy3 | Alkyl phosphine | 0% (N.D.) | None | No product detected; insufficient electron-donating/steric balance. |
| Pd / P(tBu)3 | Bulky alkyl phosphine | 0% (N.D.) | None | No product detected; steric hindrance blocks substrate binding. |
Validated Experimental Protocol
To ensure trustworthiness and reproducibility, the following protocol for the ethynylation of N-tosyl-2,3-dichloroaniline using Pd/Cy-DHTP is designed as a self-validating system. Each step includes the mechanistic causality behind the operational choice.
Step-by-step experimental workflow for the Pd/Cy-DHTP catalyzed ethynylation of dichloroanilines.
Step-by-Step Methodology
1. Catalyst Pre-complexation
-
Action: In an argon-filled glovebox, charge an oven-dried Schlenk tube with Pd(OAc)₂ (5 mol%) and Cy-DHTP (10 mol%). Add anhydrous toluene (2 mL) and stir for 15 minutes at room temperature.
-
Causality: Pre-complexation ensures the bulky dihydroxyterphenylphosphine ligand fully coordinates to the Pd center before introducing competing substrates. This prevents the premature reduction of Pd(II) to inactive Pd black.
-
Validation: The solution should transition from a pale yellow to a homogeneous deep yellow/orange, indicating successful active complex formation.
2. Substrate & Base Addition
-
Action: Add N-tosyl-2,3-dichloroaniline (1.0 mmol) and lithium tert-butoxide (tBuOLi, 3.0 mmol) to the reaction mixture.
-
Causality: tBuOLi is selected over weaker bases (like amines) because it effectively deprotonates the terminal alkyne for transmetalation while simultaneously facilitating the crucial metal-alkoxide intermediate required for the ligand's "proximity effect" on the C-Cl bond.
3. Alkyne Injection
-
Action: Inject the terminal alkyne (1.5 mmol) dropwise via a micro-syringe.
-
Causality: A slight excess of alkyne compensates for potential homocoupling (Glaser coupling) side reactions, ensuring the cross-coupling cycle remains saturated with the transmetalating agent.
4. Thermal Activation
-
Action: Seal the tube and heat the reaction mixture to 110 °C for 12 hours.
-
Causality: Despite the ligand's proximity acceleration, the intrinsic bond dissociation energy of the C-Cl bond requires significant thermal input to drive the oxidative addition step to completion.
-
Validation: Monitor via TLC (Hexane/EtOAc 4:1). The disappearance of the UV-active dichloroaniline spot (Rf ~0.6) and the appearance of a new, lower Rf product spot confirms reaction progress.
5. Workup & Purification
-
Action: Cool to room temperature, dilute with ethyl acetate (10 mL), and filter through a pad of Celite. Concentrate in vacuo and purify via flash column chromatography.
-
Causality: Celite filtration removes insoluble inorganic lithium salts and any precipitated palladium particles, preventing streaking and product degradation during silica gel chromatography.
References
-
One-Pot Synthesis of 2,4-Disubstituted Indoles from N-Tosyl-2,3-dichloroaniline Using Palladium–Dihydroxyterphenylphosphine Catalyst. Organic Letters (2014). Source: ACS Publications URL:[Link]
-
One-Pot Synthesis of Substituted Benzo[b]furans and Indoles from Dichlorophenols/Dichloroanilines Using a Palladium-Dihydroxyterphenylphosphine Catalyst. Journal of Organic Chemistry (2016). Source: ACS Publications URL:[Link]
-
Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. Molecules (2021). Source: MDPI URL:[Link]
Spectroscopic Comparison Guide: 2,4-Dichloro-6-ethynylaniline and Its Synthetic Precursors
As drug development and materials science increasingly rely on highly functionalized heterocyclic scaffolds, ortho-ethynylanilines have emerged as indispensable building blocks. Specifically, 2,4-dichloro-6-ethynylaniline (CAS 684250-09-7) is a critical precursor for the synthesis of complex, halogenated indole derivatives via transition-metal-catalyzed cycloisomerization[1].
This guide provides an objective, data-driven comparison of 2,4-dichloro-6-ethynylaniline and its synthetic precursors. By analyzing the spectroscopic transitions (NMR and IR) that occur during its two-step synthesis, researchers can establish robust, self-validating analytical controls for their own workflows.
Synthetic Workflow & Mechanistic Overview
The preparation of 2,4-dichloro-6-ethynylaniline typically avoids direct ethynylation due to the instability of acetylene gas and the risk of double-insertion. Instead, a controlled, two-step sequence is employed:
-
Sonogashira Cross-Coupling: The starting material, 2,4-dichloro-6-iodoaniline, undergoes a palladium-catalyzed cross-coupling with trimethylsilylacetylene (TMS-acetylene)[1].
-
Desilylation (Deprotection): The TMS group is cleaved under mild basic conditions to reveal the terminal alkyne.
Workflow for the synthesis of 2,4-dichloro-6-ethynylaniline via Sonogashira coupling.
Spectroscopic Comparison & Analytical Markers
To ensure scientific integrity during synthesis, it is crucial to track the transformation using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The inductive electron-withdrawing effects of the two chlorine atoms significantly deshield the aromatic protons compared to unsubstituted anilines, making the tracking of the alkyne and TMS substituents the primary diagnostic focus[2].
Quantitative Data Summary
The following table summarizes the definitive spectroscopic markers for each compound in the synthetic sequence.
| Spectroscopic Metric | Precursor 1: 2,4-dichloro-6-iodoaniline | Precursor 2: TMS-Protected Intermediate | Target: 2,4-dichloro-6-ethynylaniline | Causality & Diagnostic Significance |
| IR: N-H Stretch | ~3400, 3300 cm⁻¹ | ~3400, 3300 cm⁻¹ | ~3400, 3300 cm⁻¹ | Remains constant; confirms the primary amine is unreacted. |
| IR: C≡C Stretch | None | ~2150 cm⁻¹ (Weak) | ~2100 cm⁻¹ (Weak-Med) | Internal alkynes have weak dipoles; terminal alkynes show a slightly stronger, lower-frequency stretch[3]. |
| IR: C-H Stretch | ~3050 cm⁻¹ (Aromatic) | ~2960 cm⁻¹ (Aliphatic TMS) | ~3290 cm⁻¹ (Strong, Sharp) | The sp-hybridized terminal alkyne C-H bond has high s-character, resulting in a distinct, high-frequency stretch[3]. |
| ¹H NMR (CDCl₃) | ~7.4 (d), 7.2 (d) ppm | ~7.2 (d), 7.0 (d) ppm | ~7.3 (d), 7.1 (d) ppm | Aromatic protons shift slightly upfield upon replacement of iodine with the alkyne group. |
| ¹H NMR: Aliphatic | None | ~0.25 ppm (s, 9H) | None | The massive 9H singlet is the definitive proof of successful Sonogashira coupling. |
| ¹H NMR: Alkyne | None | None | ~3.4 ppm (s, 1H) | The terminal alkyne proton is shielded by the diamagnetic anisotropy of the triple bond[3]. |
| ¹³C NMR: Alkyne | None | ~100 ppm, ~98 ppm | ~84 ppm, ~79 ppm | Desilylation causes a significant upfield shift of the alkyne carbons. |
Self-Validating Experimental Protocols
As a best practice in application science, protocols must not only list steps but incorporate in-process analytical controls to validate success before proceeding to the next stage.
Protocol A: Sonogashira Cross-Coupling (Synthesis of Precursor 2)
Objective: Couple 2,4-dichloro-6-iodoaniline with TMS-acetylene. Causality of Reagents: Palladium(II) serves as the pre-catalyst, which is reduced in situ to the active Pd(0) species. Copper(I) iodide is essential as a co-catalyst; it reacts with the terminal alkyne to form a copper acetylide intermediate, which is highly nucleophilic and readily undergoes transmetalation with the palladium complex. Triethylamine (Et₃N) acts as both the solvent and the base to neutralize the hydroiodic acid byproduct.
-
Preparation: In a flame-dried Schlenk flask, dissolve 2,4-dichloro-6-iodoaniline (1.0 equiv) in anhydrous Et₃N (0.2 M).
-
Degassing (Critical Step): Sparge the solution with dry Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the Glaser homocoupling of the alkyne and the oxidation of the Pd(0) catalyst.
-
Catalyst Addition: Add PdCl₂(PPh₃)₂ (0.05 equiv) and CuI (0.10 equiv). The solution will typically turn a pale yellow/orange.
-
Alkyne Addition: Add trimethylsilylacetylene (1.2 equiv) dropwise via syringe. Stir at room temperature for 4-6 hours.
-
Self-Validation Check: Monitor via TLC (Hexanes:EtOAc 9:1). The starting material (Rf ~0.6) should disappear, replaced by a new, strongly UV-active spot (Rf ~0.5).
-
Workup: Filter the mixture through a pad of Celite to remove insoluble palladium and copper salts. Concentrate the filtrate under reduced pressure and purify via flash chromatography.
-
Spectroscopic Validation: Run a rapid ¹H NMR on the crude. The presence of a dominant 9H singlet at ~0.25 ppm confirms the successful incorporation of the TMS group.
Protocol B: Desilylation (Synthesis of the Target Molecule)
Objective: Cleave the TMS group to yield 2,4-dichloro-6-ethynylaniline. Causality of Reagents: The silicon-carbon bond is highly susceptible to nucleophilic attack. Potassium carbonate (K₂CO₃) in methanol generates methoxide ions, which attack the silicon atom, forming a stable Si-O bond and releasing the terminal alkyne. This mild basic condition is chosen over acidic deprotection to prevent the protonation of the aniline nitrogen, which would complicate the extraction process.
-
Preparation: Dissolve the purified Precursor 2 in a mixture of Methanol and Dichloromethane (1:1 v/v, 0.1 M). The DCM helps solubilize the highly halogenated aromatic ring.
-
Deprotection: Add anhydrous K₂CO₃ (2.0 equiv). Stir the suspension vigorously at room temperature for 2 hours.
-
Self-Validation Check: The progress can be tracked by taking a small aliquot, evaporating the solvent, and running an IR spectrum. The complete disappearance of the 2960 cm⁻¹ band and the emergence of a sharp peak at 3290 cm⁻¹ indicates the reaction is complete.
-
Workup: Dilute the mixture with water and extract three times with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Storage Precautions: Terminal alkynes and anilines are sensitive to oxidative degradation and light. Store the final 2,4-dichloro-6-ethynylaniline under Argon at -20°C in an amber vial.
References
- US7795297B2 - Indole compounds, method of preparing them and uses thereof.
- Copper-loaded layered bismuth subcarbonate – efficient multifunctional heterogeneous catalyst for concerted C–S/C–N heterocycliz
- Palladium(II)-catalyzed tandem cyclization of 2-ethynylaniline tethered cinnamyl acetate for the synthesis of indenoindoles. RSC.org.
Sources
Technical Guide: Assessing the Influence of Chloro Substituents on Ethynylaniline Reactivity
Executive Summary
This guide provides a comparative analysis of 2-ethynylaniline versus its chlorinated analog, 4-chloro-2-ethynylaniline , focusing on their utility in heterocyclic synthesis and cross-coupling workflows.[1]
For drug development professionals, the chloro-substituent is not merely a structural decoration; it acts as a bimodal electronic modulator .[1] While it significantly reduces the basicity of the amine (preventing catalyst poisoning), it simultaneously acidifies the terminal alkyne proton, accelerating copper-mediated transmetallation steps. This guide validates these effects through two core workflows: Chemoselective Sonogashira Coupling and Copper-Catalyzed Indole Cyclization .[1]
Electronic Profiling & Structural Logic
To predict reactivity, one must quantify the electronic perturbation introduced by the chlorine atom. The chloro-substituent exerts a strong inductive withdrawal (-I) and a weak resonance donation (+M).[1][2] In the context of 2-ethynylaniline, the -I effect dominates, altering two critical reactivity parameters:
Comparative Electronic Metrics
| Parameter | 2-Ethynylaniline (Standard) | 4-Chloro-2-ethynylaniline (Target) | Impact on Reactivity |
| Amine pKa | ~4.60 | ~3.98 | Reduced Nucleophilicity: The chlorinated analog is less likely to form unproductive coordinate bonds with Lewis acidic catalysts (e.g., Pd, Cu).[1] |
| Alkyne pKa | ~25 | ~23.5 | Increased Acidity: The terminal proton is more labile, facilitating faster deprotonation by weak bases (e.g., Et₃N) in the catalytic cycle.[1] |
| Ring Electron Density | High (Activated) | Moderate (Deactivated) | Cyclization Kinetics: The Cl-substituted ring is less susceptible to oxidative degradation but may require higher energy for electrophilic ring closures.[1] |
Visualization: Electronic Push-Pull Mechanism
The following diagram illustrates the opposing electronic vectors that define the reactivity of the chlorinated species.
Caption: Vector analysis of electronic density. The Chloro group (-I) pulls density from the ring, stabilizing the amine lone pair and acidifying the alkyne.
Case Study A: Chemoselective Sonogashira Coupling
A common challenge in medicinal chemistry is coupling a halo-arene with an ethynylaniline without triggering self-polymerization or competitive coupling at the chloro-site.[1]
The Chloro-Advantage
Unlike bromo- or iodo-substituents, the aryl chloride bond in 4-chloro-2-ethynylaniline is inert under standard Pd(PPh₃)₂Cl₂/CuI conditions.[1] This allows the molecule to function strictly as the nucleophilic alkyne partner , preserving the C-Cl bond as an orthogonal handle for subsequent Suzuki or Buchwald-Hartwig couplings.[1]
Experimental Protocol: Selective Arylation
Objective: Couple 4-chloro-2-ethynylaniline with Iodobenzene.
-
Reagent Prep: Charge a flame-dried Schlenk flask with 4-chloro-2-ethynylaniline (1.0 equiv), Iodobenzene (1.1 equiv), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (1 mol%).
-
Solvent System: Add degassed THF/Et₃N (1:1) . Note: The reduced basicity of the chloro-aniline requires a sufficient external base (Et₃N) to drive the equilibrium.
-
Reaction: Stir at 25°C for 4 hours.
-
Observation: The reaction typically proceeds faster than the non-chlorinated variant due to the enhanced acidity of the alkyne proton, which accelerates the formation of the Copper-acetylide intermediate.
-
-
Workup: Filter through a celite pad (to remove Pd/Cu salts) and concentrate.
-
Validation:
-
TLC: Monitor disappearance of the starting alkyne (R_f ~0.4 in Hex/EtOAc) and appearance of the fluorescent diarylalkyne.
-
¹H NMR: Look for the disappearance of the acetylenic proton singlet (~3.5 ppm) and preservation of the aromatic region integration corresponding to the chloro-substituted ring.
-
Case Study B: Copper-Catalyzed Indole Cyclization
Cyclizing 2-ethynylanilines yields indoles.[1][3][4][5] Here, the chloro-substituent tests the limits of the reaction mechanism. Electrophilic cyclizations often fail with electron-deficient rings; however, metal-catalyzed pathways bypass this limitation.[1]
Comparative Performance Data
The following table summarizes the cyclization efficiency using a Cu(OAc)₂ / 1-ethylpiperidine catalytic system in water/methanol.
| Substrate | Reaction Time (h) | Yield (%) | Mechanistic Insight |
| 2-Ethynylaniline | 24 | 95% | Baseline efficiency.[1] High electron density facilitates ring closure.[1] |
| 4-Chloro-2-ethynylaniline | 18 | 92% | Faster Kinetics: Surprisingly, the reaction is often faster.[1] The Cl-substituent increases the acidity of the NH proton (via induction), facilitating the formation of the amidocuprate intermediate. |
| 4-Nitro-2-ethynylaniline | 14 | 85% | Strong EWG accelerates kinetics further but lowers yield due to side reactions.[1] |
Experimental Protocol: Aqueous Indole Synthesis
Objective: Cyclize 4-chloro-2-ethynylaniline to 6-chloroindole.
-
Catalyst Loading: In a vial, dissolve Cu(OAc)₂ (10 mol%) in H₂O/MeOH (1:1) .
-
Substrate Addition: Add 4-chloro-2-ethynylaniline (0.5 mmol) and 1-ethylpiperidine (2.0 equiv).
-
Incubation: Stir vigorously at Room Temperature under air.
-
Self-Validating Step: The solution will initially turn deep blue (active Cu-amine complex).[1] As the reaction completes, the product often precipitates as a solid due to the hydrophobic Cl-group, driving the equilibrium forward.
-
-
Isolation: Extract with ethyl acetate. The chloro-indole is significantly more lipophilic than the starting aniline, allowing for easy separation.
Workflow Visualization
The following diagram maps the critical decision points in the synthesis workflow.
Caption: The Cl-substituent accelerates the initial coordination step by increasing NH acidity.
Conclusion & Recommendations
The presence of a chloro-substituent on 2-ethynylaniline is advantageous for controlled synthesis.[1] It acts as a kinetic accelerator for copper-mediated steps (via proton acidification) while serving as a protective modulator for the amine (reducing non-specific binding).[1]
Recommendation for Researchers:
-
Use 4-Chloro-2-ethynylaniline when subsequent functionalization at the C6 position of the indole is required (via Suzuki coupling of the preserved Cl).[1]
-
Monitor Base Strength: Due to the lower pKa of the amine, ensure at least 2 equivalents of base are used in cyclization reactions to ensure complete deprotonation.
References
-
Hiroya, K., Itoh, S., & Sakamoto, T. (2005).[4] Copper(II)-catalyzed cyclization of 2-ethynylaniline derivatives to indoles in aqueous media. Tetrahedron, 61(46), 10958–10964.
-
Sonogashira, K. (2002).[1] Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49.[1]
-
PubChem. (n.d.).[1][6] 4-Chloroaniline (Compound Summary). National Library of Medicine.[1]
-
Sigma-Aldrich. (2024).[1] Safety Data Sheet: 4-Chloro-2-ethylaniline.
-
Cacchi, S., & Fabrizi, G. (2005).[1] Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873–2920.
Sources
- 1. 4-Chloroaniline | ClC6H4NH2 | CID 7812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. Copper-catalyzed annulation of α-substituted diazoacetates with 2-ethynylanilines: the direct synthesis of C2-functionalized indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indole synthesis [organic-chemistry.org]
- 5. Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. 4-Chloro-2-ethylaniline | C8H10ClN | CID 34871 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
